Product packaging for 4-(2,2-Difluoropropoxy)-2-methylaniline(Cat. No.:CAS No. 2144707-29-7)

4-(2,2-Difluoropropoxy)-2-methylaniline

Cat. No.: B1415884
CAS No.: 2144707-29-7
M. Wt: 201.21 g/mol
InChI Key: QBCKVQZCHRXATF-UHFFFAOYSA-N
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Description

4-(2,2-Difluoropropoxy)-2-methylaniline is a useful research compound. Its molecular formula is C10H13F2NO and its molecular weight is 201.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13F2NO B1415884 4-(2,2-Difluoropropoxy)-2-methylaniline CAS No. 2144707-29-7

Properties

IUPAC Name

4-(2,2-difluoropropoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-7-5-8(3-4-9(7)13)14-6-10(2,11)12/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCKVQZCHRXATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"4-(2,2-Difluoropropoxy)-2-methylaniline" CAS number inquiry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical "4-(2,2-Difluoropropoxy)-2-methylaniline," including its CAS number, could not be located in publicly available scientific databases. This technical guide will therefore focus on the closely related and well-documented compound, 4-Fluoro-2-methylaniline (CAS: 452-71-1) , which shares a similar core structure and is a key intermediate in various fields of chemical research and development.

This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of 4-Fluoro-2-methylaniline, including its properties, synthesis, and applications.

Core Data Summary

The following table summarizes the key quantitative data for 4-Fluoro-2-methylaniline.

PropertyValueReference
CAS Number 452-71-1[1][2][3][4][5][6]
Molecular Formula C₇H₈FN[1][2][3][5]
Molecular Weight 125.14 g/mol [1][3][5]
Melting Point 14 °C[2]
Boiling Point 90-92 °C at 16 mmHg[3][4][6]
Density 1.126 g/mL at 25 °C[4][6]
Refractive Index (n20/D) 1.537[4][6]
Flash Point 88 °C (closed cup)[6]

Experimental Protocols

A common and efficient method for the synthesis of 4-Fluoro-2-methylaniline is through the reduction of 5-Fluoro-2-nitrotoluene.

General Procedure for the Synthesis of 4-Fluoro-2-methylaniline from 5-Fluoro-2-nitrotoluene: [1][3][4]

Materials:

  • 5-Fluoro-2-nitrotoluene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Petroleum ether (P.E.)

  • Ethyl acetate (EtOAc)

Instrumentation:

  • Reaction flask

  • Stirrer

  • Hydrogenation apparatus (e.g., H-Cube or balloon hydrogenation)

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup

Protocol:

  • To a solution of 5-fluoro-2-nitrotoluene (2.00 mmol) in methanol (10 mL), add 10% palladium on carbon (21 mg, 0.020 mmol).

  • Stir the reaction mixture at room temperature and bubble hydrogen (H₂) gas through the mixture for 2 hours.

  • Upon completion of the reaction (monitored by TLC or other appropriate methods), remove the solid catalyst by filtration.

  • Wash the solid catalyst with dichloromethane (25 mL).

  • Combine the filtrate and the DCM wash solution and concentrate the combined organic phases under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by flash column chromatography on silica gel, using a gradient elution from petroleum ether to a 4:1 mixture of petroleum ether and ethyl acetate.

  • This procedure affords 4-fluoro-2-methylaniline as a pink oil.

Applications and Biological Significance

4-Fluoro-2-methylaniline is a versatile fluorinated intermediate with significant applications in the pharmaceutical and agrochemical industries.[7][8][9][10] Its unique structure, featuring both a fluorine atom and a methyl group on the aniline backbone, makes it a valuable building block for the synthesis of complex molecules.[7][10]

In the pharmaceutical sector, it serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[7][10] For instance, it has been used in the synthesis of 4-fluoro-N-[(E)-{7-methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-yl}methylidene]-2-methylaniline, a compound with potential biological activity.[3][6][11]

In the agrochemical industry, 4-Fluoro-2-methylaniline is utilized in the creation of advanced herbicides and pesticides.[7][8][10] The presence of the fluorine atom can enhance the biological activity and metabolic stability of the final products.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and a potential application of 4-Fluoro-2-methylaniline.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 5-Fluoro-2-nitrotoluene 5-Fluoro-2-nitrotoluene Reduction Reduction 5-Fluoro-2-nitrotoluene->Reduction H₂, Pd/C MeOH, RT 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline Reduction->4-Fluoro-2-methylaniline Application_Pathway cluster_intermediate Intermediate cluster_synthesis Synthetic Step cluster_final_product Bioactive Molecule 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline Condensation Condensation 4-Fluoro-2-methylaniline->Condensation with Aldehyde Benzofuran Derivative Benzofuran Derivative Condensation->Benzofuran Derivative

References

Technical Guide: Physicochemical Properties of 4-(2,2-Difluoropropoxy)-2-methylaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical properties of fluorinated aniline derivatives related to 4-(2,2-Difluoropropoxy)-2-methylaniline . It is important to note that specific experimental data for this compound is limited in publicly accessible databases. Therefore, this document leverages data from structurally similar compounds to provide a predictive overview.

Chemical Identity and Structure

The target molecule, this compound, belongs to the class of substituted anilines, which are key structural motifs in many pharmaceuticals and agrochemicals. Its chemical structure consists of a 2-methylaniline core functionalized with a 2,2-difluoropropoxy group at the 4-position.

Table 1: Chemical Identifiers for this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C10H13F2NO201.21Not available
3-(2,2-Difluoropropoxy)-4-methylanilineC10H13F2NO201.212161754-71-6[1]
4-(Difluoromethoxy)-2-methylanilineC8H9F2NO173.1639211-57-9[2][3]
4-Fluoro-2-methylanilineC7H8FN125.14452-71-1[4][5][6][7]

Physicochemical Properties

Table 2: Physical and Chemical Properties of Related Aniline Derivatives

Property4-Fluoro-2-methylaniline4-Methylaniline
Melting Point 14.2 °C[6]41-46 °C[8]
Boiling Point 90-92 °C at 16 mmHg[6]200 °C[8]
Density 1.126 g/mL at 25 °C[5]0.973 g/mL at 25 °C[8]
Refractive Index n20/D 1.537[5]Not available
Solubility Not availableSlightly soluble in water; soluble in ethanol, ether, and acids[8]
Flash Point 88 °C (closed cup)[5]192 °F[8]

Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for this compound could not be located. However, spectral information for related compounds is available and can serve as a reference. For instance, 1H NMR, 13C NMR, IR, and mass spectrometry data are available for 4-(Difluoromethoxy)-2-methylaniline and various other fluorinated anilines through chemical suppliers and databases.[2]

Experimental Protocols: Synthesis

A general synthetic route to substituted anilines often involves the reduction of a corresponding nitroaromatic compound. While a specific protocol for this compound is not published, a representative procedure for a related compound, 4-Fluoro-2-methylaniline, is the reduction of 5-Fluoro-2-nitrotoluene.

General Procedure for the Synthesis of 4-Fluoro-2-methylaniline from 5-Fluoro-2-nitrotoluene: [4][6]

  • Reaction Setup: A solution of 4-fluoro-2-methyl-1-nitrobenzene in methanol is prepared in a reaction vessel.

  • Catalyst Addition: 10% Palladium on carbon (Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is stirred at room temperature while hydrogen gas (H2) is bubbled through it for a specified period (e.g., 2 hours).

  • Work-up: Upon reaction completion, the solid catalyst is removed by filtration. The filter cake is washed with a suitable solvent like dichloromethane (DCM).

  • Isolation: The filtrate and washings are combined and concentrated under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis of a substituted aniline via nitro reduction.

SynthesisWorkflow Start Start: Nitroaromatic Precursor ReactionVessel Dissolve in Solvent (e.g., Methanol) Start->ReactionVessel Catalyst Add Catalyst (e.g., 10% Pd/C) ReactionVessel->Catalyst Hydrogenation Hydrogenation (H2 gas, RT) Catalyst->Hydrogenation Filtration Filter to remove Catalyst Hydrogenation->Filtration Concentration Concentrate under Reduced Pressure Filtration->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Final Product: Substituted Aniline Purification->Product

A generalized workflow for the synthesis of substituted anilines.

Signaling Pathways and Biological Activity

There is no available information in the searched literature regarding the signaling pathways or specific biological activities of this compound. Aniline derivatives are a broad class of compounds with diverse biological effects, and specific assays would be required to determine the activity of this particular molecule.

Safety Information

Specific safety data for this compound is not available. However, related aniline compounds are often classified as harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling any chemical of this class. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) of a structurally similar compound.

Disclaimer: The information provided in this guide is intended for research and development purposes only. The properties of this compound may differ from the related compounds presented. All laboratory work should be conducted by trained professionals in a controlled environment.

References

Navigating the Solubility Landscape of 4-(2,2-Difluoropropoxy)-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Solubility Considerations for Aniline Derivatives

Aniline and its derivatives exhibit a wide range of solubilities that are influenced by the nature of their substituents. The presence of a polar amino group can impart some solubility in polar solvents. However, the overall solubility is a balance between the polarity of the functional groups and the nonpolar character of the aromatic ring and other substituents. Generally, aniline derivatives show solubility in a variety of organic solvents. For instance, modified aniline polymers have been shown to be soluble in polar solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), as well as less polar solvents such as chloroform, acetone, and acetonitrile. The specific fluorine and propoxy substitutions on "4-(2,2-Difluoropropoxy)-2-methylaniline" will uniquely influence its polarity and hydrogen bonding capabilities, thus affecting its interaction with different solvents.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for "this compound" has not been published. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording and presenting such empirical data in a clear and structured format.

Organic SolventChemical ClassTemperature (°C)Solubility ( g/100 mL)Observations
MethanolAlcohol (Polar, Protic)25Data to be determined
EthanolAlcohol (Polar, Protic)25Data to be determined
IsopropanolAlcohol (Polar, Protic)25Data to be determined
AcetoneKetone (Polar, Aprotic)25Data to be determined
AcetonitrileNitrile (Polar, Aprotic)25Data to be determined
Ethyl AcetateEster (Moderately Polar)25Data to be determined
DichloromethaneHalogenated (Nonpolar)25Data to be determined
ChloroformHalogenated (Nonpolar)25Data to be determined
TolueneAromatic Hydrocarbon (Nonpolar)25Data to be determined
HexaneAliphatic Hydrocarbon (Nonpolar)25Data to be determined
Tetrahydrofuran (THF)Ether (Polar, Aprotic)25Data to be determined
Dimethylformamide (DMF)Amide (Polar, Aprotic)25Data to be determined
Dimethyl Sulfoxide (DMSO)Sulfoxide (Polar, Aprotic)25Data to be determined

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of "this compound" in organic solvents. This protocol is based on the widely accepted "shake-flask" method.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Syringe filters (chemically compatible with the solvents)

2. Preparation of Standard Solutions:

  • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

  • Use these standards to generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against concentration.

3. Experimental Procedure (Shake-Flask Method):

  • Accurately weigh an excess amount of this compound and add it to a vial.

  • Add a known volume of the selected organic solvent to the vial.

  • Securely cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically compatible filter to remove any undissolved solid.

  • Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the calibration curve.

  • Analyze the diluted sample using a validated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved solute.

  • Perform the experiment in triplicate for each solvent.

4. Data Analysis:

  • Using the calibration curve, determine the concentration of this compound in the diluted sample.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

  • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Mandatory Visualization

Solubility_Determination_Workflow start Start: Obtain Pure Compound and Solvents prep_standards Prepare Standard Solutions (Known Concentrations) start->prep_standards weigh_compound Weigh Excess Compound into Vial start->weigh_compound calibration Generate Calibration Curve (e.g., HPLC, GC) prep_standards->calibration analyze Analyze Sample using Calibrated Method calibration->analyze add_solvent Add Known Volume of Organic Solvent weigh_compound->add_solvent equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-48h) add_solvent->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant (Filter to remove solids) settle->sample dilute Dilute Sample to within Calibration Range sample->dilute dilute->analyze calculate Calculate Solubility (Account for Dilution) analyze->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for determining the solubility of a compound using the shake-flask method.

Spectroscopic Characterization of 4-(2,2-Difluoropropoxy)-2-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(2,2-Difluoropropoxy)-2-methylaniline. These predictions are based on the analysis of its chemical structure and comparison with data from similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 6.7-6.9m2HAr-H
~ 6.6d1HAr-H
~ 4.1t2HO-CH ₂-CF₂
~ 3.6s (br)2HNH
~ 2.1s3HAr-CH
~ 1.8t3HCF₂-CH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 145C -NH₂
~ 144C -O
~ 128Ar-C H
~ 125 (t)C F₂
~ 122Ar-C -CH₃
~ 118Ar-C H
~ 116Ar-C H
~ 65 (t)O-C H₂
~ 24 (t)CF₂-C H₃
~ 17Ar-C H₃

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
-80 to -100qCF

Table 4: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3500Medium, Sharp (doublet)N-H stretch (primary amine)
2900-3000MediumC-H stretch (aromatic and aliphatic)
1600-1620StrongN-H bend (scissoring)
1500-1520StrongC=C stretch (aromatic ring)
1200-1250StrongC-O-C stretch (aryl ether)
1000-1150StrongC-F stretch

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
~ 201[M]⁺ (Molecular ion)
~ 122[M - CH₂CF₂CH₃]⁺
~ 106[M - OCH₂CF₂CH₃]⁺

Experimental Protocols

Acquiring high-quality spectroscopic data is crucial for the structural elucidation and purity assessment of a novel compound. Below are generalized experimental protocols for NMR, IR, and MS analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the sample's solubility and the desired chemical shift window.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • ¹⁹F NMR: If the instrument is equipped with a fluorine probe, direct acquisition of the ¹⁹F spectrum can be performed. A wider spectral width may be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range, depending on the ionization technique.

  • Instrumentation: A variety of mass spectrometers can be used. For initial characterization, a mass spectrometer equipped with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is common. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to include the expected molecular weight of the compound.

  • Data Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to gain further structural information.

Visualizations

Diagram 1: General Workflow for Spectroscopic Analysis

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation structure_confirmation->synthesis Feedback for Optimization

"4-(2,2-Difluoropropoxy)-2-methylaniline" commercial availability and suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,2-Difluoropropoxy)-2-methylaniline is a fluorinated aromatic amine of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the commercial availability, potential synthesis strategies, and key technical data for this compound, intended to support research and development activities.

Commercial Availability and Suppliers

This compound is not a widely available, off-the-shelf chemical. It is considered a specialty chemical, likely available through custom synthesis from a limited number of suppliers.

A potential supplier for this compound has been identified:

SupplierCAS NumberCompound NameNotes
A2B Chem2249449-34-5This compoundAvailability and pricing should be confirmed directly with the supplier.

Due to its limited commercial availability, researchers should anticipate the need for custom synthesis, which may involve longer lead times and higher costs compared to readily available reagents.

Physicochemical Properties

PropertyValue (Estimated or from Analogues)Data Source/Analogue
Molecular Formula C₁₀H₁₃F₂NO-
Molecular Weight 201.21 g/mol -
Appearance Likely a solid or oilBased on similar anilines
Boiling Point Not available-
Melting Point Not available-
Solubility Likely soluble in organic solvents like ethanol, methanol, and dichloromethane.General solubility of anilines

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The handling and safety precautions should be based on the data for structurally related aromatic amines and fluorinated compounds.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and strong acids.

Potential Hazards (Inferred from Analogous Compounds):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Sensitization: May cause an allergic skin reaction.

Potential Synthesis Pathway

A detailed, experimentally validated protocol for the synthesis of this compound is not available in the peer-reviewed literature. However, a plausible synthetic route can be proposed based on standard organic chemistry transformations. A likely approach would involve the etherification of a suitably substituted phenol followed by the reduction of a nitro group.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Intermediate & Product 4-Nitro-2-methylphenol 4-Nitro-2-methylphenol Etherification Williamson Ether Synthesis 4-Nitro-2-methylphenol->Etherification 2,2-Difluoropropylating_Agent 2,2-Difluoropropylating Agent (e.g., 2,2-difluoropropyl tosylate) 2,2-Difluoropropylating_Agent->Etherification Intermediate 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene Etherification->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) Nitro_Reduction Nitro Group Reduction Product This compound Nitro_Reduction->Product Intermediate->Nitro_Reduction Reducing Agent (e.g., H₂, Pd/C or SnCl₂)

Caption: Plausible synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene (Etherification)

  • To a solution of 4-nitro-2-methylphenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a 2,2-difluoropropylating agent, such as 2,2-difluoropropyl tosylate or a similar halide (1.2 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired intermediate.

Step 2: Synthesis of this compound (Nitro Reduction)

  • Dissolve the intermediate, 1-(2,2-difluoropropoxy)-2-methyl-4-nitrobenzene (1.0 eq), in a solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add a catalyst such as 10% palladium on carbon (Pd/C) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

    • Metal-based Reduction: Use a reagent like tin(II) chloride (SnCl₂) in a suitable solvent or iron powder in the presence of an acid like acetic acid or ammonium chloride.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if using a solid catalyst, filter it off through a pad of celite. If using a metal-based reducing agent, perform an appropriate aqueous workup to remove metal salts (e.g., basify with sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

Potential Applications in Drug Development

While no specific applications for this compound have been reported, its structural motifs suggest potential utility in several areas of medicinal chemistry.

Applications cluster_Properties Key Structural Features cluster_Applications Potential Applications Core_Structure This compound Aniline_Moiety Aniline Moiety Core_Structure->Aniline_Moiety Difluoropropoxy_Group Difluoropropoxy Group Core_Structure->Difluoropropoxy_Group Building_Block Scaffold for Bioactive Molecules Aniline_Moiety->Building_Block Common in pharmaceuticals Property_Modulation Modulation of Physicochemical Properties Difluoropropoxy_Group->Property_Modulation Enhances metabolic stability Modulates lipophilicity Target_Classes Target_Classes Building_Block->Target_Classes e.g., Kinase Inhibitors, GPCR Ligands Drug_Performance Drug_Performance Property_Modulation->Drug_Performance Improved Pharmacokinetics

Caption: Potential roles of this compound in drug development.

  • As a Synthetic Building Block: The aniline functional group is a versatile handle for a wide range of chemical transformations, allowing for its incorporation into larger, more complex molecules. It can serve as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and other classes of therapeutic agents.

  • Modulation of Physicochemical Properties: The 2,2-difluoropropoxy group can be used to fine-tune the properties of a lead compound. The difluoro group can act as a bioisostere for other functional groups and can enhance metabolic stability by blocking potential sites of oxidation. It can also modulate the lipophilicity (logP) and acidity/basicity (pKa) of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion

This compound is a specialized chemical building block with potential applications in drug discovery and development. Its limited commercial availability necessitates a custom synthesis approach. While specific experimental data for this compound is scarce, its properties and reactivity can be reasonably inferred from structurally related molecules. The synthetic pathway proposed in this guide provides a practical starting point for its preparation in a laboratory setting. Researchers and drug development professionals can leverage the unique properties conferred by the difluoropropoxy group to design novel bioactive compounds with potentially improved pharmacological profiles.

The Synthetic Keystone: Unlocking a Vista of Research Applications for 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for enhancing the efficacy, metabolic stability, and overall performance of bioactive compounds. The subject of this technical guide, 4-(2,2-Difluoropropoxy)-2-methylaniline , emerges as a promising, yet underexplored, chemical intermediate. While direct research applications of this specific molecule are not yet extensively documented in publicly available literature, its structural motifs—a fluorinated alkoxy group and a reactive aniline moiety—position it as a valuable building block for the synthesis of novel therapeutic agents and crop protection chemicals. This document serves to elucidate the potential research applications of this compound by drawing parallels with analogous fluorinated anilines and outlining hypothetical, yet scientifically grounded, avenues for its utilization.

The Strategic Advantage of Fluorination: A Core Principle

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties. The 2,2-difluoropropoxy group in the target molecule is of particular interest. The geminal difluoro substitution offers a unique combination of electronic effects and metabolic stability. Unlike a trifluoromethyl group, the difluoromethyl group can act as a hydrogen bond donor, potentially enhancing binding affinity to biological targets. Furthermore, the C-F bond is exceptionally strong, rendering the molecule more resistant to metabolic degradation and thereby improving its pharmacokinetic profile.

Potential Research Applications: A World of Possibilities

Based on the established roles of similar fluorinated aniline derivatives in various fields, we can project the following high-potential research applications for this compound:

Pharmaceutical Development

The aniline functional group is a versatile precursor for the synthesis of a wide array of heterocyclic compounds that form the core of many pharmaceuticals. The presence of the difluoropropoxy tail can be leveraged to create new chemical entities with improved drug-like properties.

  • Kinase Inhibitors: Many kinase inhibitors feature an aniline or anilino-pyrimidine core. This compound could be employed in the synthesis of novel inhibitors targeting kinases implicated in oncology, inflammation, and autoimmune diseases. The fluorinated moiety could confer enhanced selectivity and potency.

  • GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The subject aniline could serve as a starting material for the synthesis of new ligands for GPCRs involved in neurological and metabolic disorders.

  • Antiviral and Antibacterial Agents: The synthesis of novel nucleoside and non-nucleoside reverse transcriptase inhibitors or new classes of antibiotics could be explored, with the difluoropropoxy group potentially improving cell permeability and metabolic stability.

Agrochemical Synthesis

Fluorinated compounds are extensively used in the agrochemical industry to develop potent and selective herbicides, fungicides, and insecticides.

  • Herbicides: The aniline moiety can be a precursor to various herbicidal scaffolds, such as ureas, sulfonylureas, and dinitroanilines. The unique electronic properties of the difluoropropoxy group could lead to the development of herbicides with novel modes of action or improved crop safety profiles.

  • Fungicides: Many modern fungicides are based on complex heterocyclic systems. This compound provides a valuable starting point for the synthesis of new fungicidal agents, potentially targeting fungal enzymes or structural components. The enhanced stability of the fluorinated group could translate to longer-lasting disease control in the field.

  • Insecticides: The development of new insecticides with improved safety profiles for non-target organisms is a critical area of research. The subject aniline could be used to synthesize novel insecticidal compounds that are more biodegradable or have a more targeted mode of action.

Synthetic Utility: A Versatile Chemical Handle

The primary amine of this compound is a nucleophilic center that can participate in a wide range of chemical transformations, making it a highly versatile intermediate for building molecular complexity.

Table 1: Key Synthetic Transformations of Anilines

Reaction TypeReagents and ConditionsProduct ClassPotential Applications
Amide Formation Acyl chlorides, carboxylic acids (with coupling agents)AmidesPrecursors to various bioactive molecules, polymers
Diazotization NaNO₂, HCl (aq.), 0-5 °CDiazonium SaltsIntermediates for Sandmeyer and related reactions to introduce a wide range of functional groups
Reductive Amination Aldehydes or ketones, reducing agent (e.g., NaBH₃CN)Secondary or Tertiary AminesSynthesis of diverse bioactive scaffolds
Buchwald-Hartwig Amination Aryl halides, Pd or Cu catalyst, baseDi- or Tri-arylaminesSynthesis of complex aromatic systems, materials science
Skraup Synthesis Glycerol, sulfuric acid, oxidizing agentQuinolinesCore structures in many pharmaceuticals
Fischer Indole Synthesis Ketone or aldehyde, acid catalystIndolesPrecursors to numerous natural products and drugs

Hypothetical Experimental Workflows

Given the absence of specific experimental data for the subject compound, the following generalized workflows are proposed for its potential application in a drug discovery context.

General Workflow for Synthesis and Screening of Novel Kinase Inhibitors

G A This compound B Acylation with Pyrimidine Acyl Chloride A->B C Library of Aminopyrimidine Derivatives B->C D High-Throughput Kinase Activity Screening C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In Vivo Efficacy and Toxicity Studies F->G H Preclinical Candidate G->H

Caption: Synthetic and screening workflow for kinase inhibitors.

Logical Pathway for Agrochemical Development

G cluster_0 Synthesis & Analogue Generation cluster_1 Screening & Evaluation cluster_2 Development A This compound B Reaction with Isocyanate A->B C Phenylurea Analogue Library B->C D Primary Herbicidal Screen (Whole Plant Assay) C->D E Dose-Response & Selectivity Assays D->E F Mode of Action Studies E->F G Field Trials F->G H Regulatory Approval G->H I Commercial Product H->I

Caption: Development pipeline for novel herbicides.

Conclusion and Future Outlook

While "this compound" is currently positioned as a chemical intermediate with underexplored potential, its structural features strongly advocate for its utility in the discovery and development of novel bioactive compounds. The strategic placement of the difluoropropoxy group offers a compelling avenue for researchers to fine-tune the properties of new pharmaceuticals and agrochemicals. The synthetic versatility of the aniline moiety provides a robust platform for the construction of diverse and complex molecular architectures. It is anticipated that as this building block becomes more readily accessible, its application in innovative research programs will expand, leading to the development of next-generation drugs and crop protection agents. Further investigation into the reactivity and synthetic applications of this compound is highly encouraged to unlock its full potential.

Navigating the Synthesis and Utility of Novel Fluorinated Aniline Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[1][2][3] Fluorinated aniline derivatives, in particular, serve as versatile building blocks in the synthesis of a wide array of bioactive molecules.[4][5] This guide focuses on the role of "4-(2,2-Difluoropropoxy)-2-methylaniline" as a chemical intermediate. However, a comprehensive search of the scientific literature and chemical databases reveals a lack of specific information, experimental protocols, or documented applications for this particular compound. Its absence from these resources suggests it may be a novel or theoretical structure.

This whitepaper will, therefore, address this information gap by first proposing a plausible synthetic pathway for the target molecule, "this compound." Subsequently, it will provide a detailed technical guide on a closely related and documented analogue, 4-(2,2-difluoroethoxy)-2-methylaniline , to serve as a practical reference for researchers working with similar fluorinated intermediates.

Part 1: Hypothetical Synthesis of this compound

While no specific synthesis for this compound is documented, a logical synthetic route can be devised based on established organic chemistry principles for the formation of diaryl ethers and the reduction of nitroarenes. A plausible pathway would involve the Williamson ether synthesis followed by the reduction of a nitro group.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction 2-Methyl-4-nitrophenol 2-Methyl-4-nitrophenol Intermediate_1 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene 2-Methyl-4-nitrophenol->Intermediate_1 Base (e.g., K2CO3) Solvent (e.g., DMF) 2,2-Difluoropropyl_tosylate 2,2-Difluoropropyl tosylate 2,2-Difluoropropyl_tosylate->Intermediate_1 Intermediate_1_ref 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene Target_Molecule This compound Intermediate_1_ref->Target_Molecule Reducing Agent (e.g., H2, Pd/C) Solvent (e.g., Ethanol)

Figure 1: A proposed two-step synthetic pathway for this compound.

Part 2: A Technical Guide to 4-(2,2-Difluoroethoxy)-2-methylaniline

As a close structural analogue to the requested compound, 4-(2,2-difluoroethoxy)-2-methylaniline (PubChem CID: 19576811) provides a valuable case study.[6] This section details its properties, a plausible synthesis protocol, and its potential applications as a chemical intermediate in drug development.

Physicochemical Properties

The introduction of the 2,2-difluoroethoxy group can significantly alter the properties of the aniline scaffold, influencing its lipophilicity, metabolic stability, and ability to form hydrogen bonds.[7][8] A summary of the predicted and known properties of 4-(2,2-difluoroethoxy)-2-methylaniline is presented below.

PropertyValueSource
Molecular FormulaC₉H₁₁F₂NOPubChem[6]
Molecular Weight187.19 g/mol PubChem[6]
XLogP32.1PubChem[6]
Monoisotopic Mass187.08087 DaPubChem[6]
Hydrogen Bond Donor Count1PubChem[6]
Hydrogen Bond Acceptor Count2PubChem[6]
Rotatable Bond Count3PubChem[6]
Experimental Protocol: Synthesis of 4-(2,2-Difluoroethoxy)-2-methylaniline

The following is a detailed, hypothetical experimental protocol for the synthesis of 4-(2,2-difluoroethoxy)-2-methylaniline, based on common organic synthesis methodologies.

Step 1: Nitration of o-cresol

  • Apparatus: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Procedure:

    • To a solution of o-cresol (10.8 g, 0.1 mol) in glacial acetic acid (50 mL), cool the flask to 0-5 °C in an ice bath.

    • Slowly add a mixture of nitric acid (6.3 g, 0.1 mol) and sulfuric acid (9.8 g, 0.1 mol) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the mixture at room temperature for 2 hours.

    • Pour the reaction mixture into 200 mL of ice-water. The solid precipitate, 2-methyl-4-nitrophenol, is collected by filtration, washed with cold water, and dried.

Step 2: Williamson Ether Synthesis to form 1-(2,2-Difluoroethoxy)-2-methyl-4-nitrobenzene

  • Apparatus: A 250 mL round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a solution of 2-methyl-4-nitrophenol (15.3 g, 0.1 mol) in dimethylformamide (DMF, 100 mL), add anhydrous potassium carbonate (20.7 g, 0.15 mol).

    • Add 2-bromo-1,1-difluoroethane (14.5 g, 0.1 mol) to the mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • After cooling to room temperature, pour the mixture into 300 mL of water and extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Reduction of the Nitro Group to form 4-(2,2-Difluoroethoxy)-2-methylaniline

  • Apparatus: A hydrogenation vessel (e.g., Parr hydrogenator).

  • Procedure:

    • Dissolve the product from Step 2 (0.1 mol) in ethanol (150 mL).

    • Add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

    • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4-6 hours, or until hydrogen uptake ceases.

    • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, 4-(2,2-difluoroethoxy)-2-methylaniline. The product can be further purified by distillation under reduced pressure or recrystallization.

G start Start: o-cresol step1 Nitration (HNO3, H2SO4, Acetic Acid) start->step1 intermediate1 2-Methyl-4-nitrophenol step1->intermediate1 step2 Williamson Ether Synthesis (2-bromo-1,1-difluoroethane, K2CO3, DMF) intermediate1->step2 intermediate2 1-(2,2-Difluoroethoxy)-2-methyl-4-nitrobenzene step2->intermediate2 step3 Nitro Group Reduction (H2, Pd/C, Ethanol) intermediate2->step3 purification Purification (Filtration, Concentration) step3->purification final_product Final Product: 4-(2,2-Difluoroethoxy)-2-methylaniline purification->final_product

Figure 2: Experimental workflow for the synthesis of 4-(2,2-Difluoroethoxy)-2-methylaniline.

Role as a Chemical Intermediate in Drug Development

Fluorinated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[9] The presence of the difluoroethoxy group in 4-(2,2-difluoroethoxy)-2-methylaniline offers several potential advantages in drug design:

  • Modulation of Lipophilicity: The difluoromethyl group is less lipophilic than the more commonly used trifluoromethyl group, which can provide a better balance of solubility and membrane permeability.[7]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoroethoxy group resistant to oxidative metabolism at that position. This can lead to an improved pharmacokinetic profile and a longer drug half-life.[1][8]

  • Hydrogen Bond Donor Capability: The hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, potentially forming additional interactions with a biological target that are not possible with a trifluoromethyl group.[7]

  • Bioisosteric Replacement: The difluoroethoxy group can serve as a bioisostere for other functional groups, such as a hydroxyl or thiol group, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to a target.[7]

This intermediate can be utilized in various chemical reactions to construct more complex molecules. For instance, the aniline functional group can undergo diazotization followed by substitution (Sandmeyer reaction), acylation to form amides, or be used in coupling reactions to form new carbon-nitrogen or carbon-carbon bonds, all of which are fundamental transformations in the synthesis of potential drug candidates.

While "this compound" remains a novel, undocumented compound, its structural motifs are highly relevant to modern drug discovery. By examining its close analogue, "4-(2,2-difluoroethoxy)-2-methylaniline," we can appreciate the potential of such fluorinated intermediates. The strategic introduction of the difluoroalkoxy group offers a nuanced approach to optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds. The proposed synthetic routes and the discussion of the potential applications of these molecules provide a solid foundation for researchers and scientists working at the forefront of pharmaceutical development to explore this promising chemical space. The continued development of synthetic methodologies for accessing novel fluorinated building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.[10][11]

References

An In-depth Technical Guide to 4-(2,2-Difluoropropoxy)-2-methylaniline and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,2-difluoropropoxy)-2-methylaniline, a fluorinated aromatic amine with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct research on this specific molecule, this paper extrapolates data from its close structural analogs to provide insights into its synthesis, physicochemical properties, and potential biological activities. Detailed experimental protocols for its synthesis and characterization are proposed based on established methodologies for similar compounds. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic and industrial potential of this and related molecules.

Introduction

Substituted anilines are a critical class of intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The title compound, this compound, combines the structural features of a substituted aniline with a difluorinated alkoxy moiety, making it a molecule of significant interest for drug discovery and development. This guide will explore the synthesis, properties, and potential applications of this compound, drawing comparisons with its structural analogs.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and its Structural Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPBoiling Point (°C)
This compound (Predicted)C₁₀H₁₃F₂NO~201.21~2.5-3.0Not available
4-Methoxy-2-methylanilineC₈H₁₁NO137.181.33247-249
4-FluoroanilineC₆H₆FN111.121.15188
4-(2,2-Difluoroethoxy)-2-methylanilineC₉H₁₁F₂NO187.192.1Not available

Data for analogs sourced from PubChem and other chemical databases.[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, with the key transformations being the formation of the ether linkage and the introduction of the amino group. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A logical synthetic approach involves the etherification of a substituted phenol followed by the reduction of a nitro group to an amine. The Williamson ether synthesis is a well-established method for forming the ether bond.[4]

Synthesis_Pathway A 2-Methyl-4-nitrophenol B Sodium 2-methyl-4-nitrophenoxide A->B  NaOH, H₂O D 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene B->D  DMF, Heat C 1-Bromo-2,2-difluoropropane C->D E This compound D->E  Fe, NH₄Cl, EtOH/H₂O or H₂, Pd/C

Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene

  • Step 1: Deprotonation of 2-Methyl-4-nitrophenol. To a solution of 2-methyl-4-nitrophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium phenoxide.

  • Step 2: Williamson Ether Synthesis. To the solution of sodium 2-methyl-4-nitrophenoxide, add 1-bromo-2,2-difluoropropane (1.2 eq). Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene.

Experimental Protocol: Reduction of the Nitro Group
  • Step 1: Reduction. Dissolve the 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water. Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq). Heat the mixture to reflux and stir vigorously. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed.[5]

  • Step 2: Work-up and Purification. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to remove the ethanol. Basify the aqueous residue with a suitable base (e.g., sodium bicarbonate) and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo. Purify the resulting crude aniline by column chromatography or distillation to yield this compound.

Structural Analogs and Potential Biological Activity

Aniline derivatives are known to exhibit a wide range of biological activities. The introduction of specific substituents can modulate their pharmacological profiles.

Table 2: Biological Activities of Structurally Related Anilines

Compound/ClassBiological ActivityReference
Anilino PyrimidinesPotent antimicrotubule agents with anticancer activity.[1]
Anilino Pyrimidine Linked PyrrolobenzodiazepinesAnticancer activity through apoptosis induction.[6]
Salicylanilide-Based PeptidomimeticsAntimicrobial and anticancer activities.[7]
2-Substituted Aniline Pyrimidine DerivativesDual Mer/c-Met kinase inhibitors for tumor treatment.[8]

The structural similarity of this compound to these biologically active compounds suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in oncology and infectious diseases. The difluoropropoxy group may enhance the compound's metabolic stability and cell permeability, potentially leading to improved pharmacokinetic properties.

Potential Signaling Pathway Involvement

Given the prevalence of aniline derivatives as kinase inhibitors, it is plausible that this compound or its derivatives could target signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR or VEGFR pathways.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Cell_Response Cell_Response GeneExpression->Cell_Response Proliferation, Survival Ligand Ligand Ligand->Receptor Inhibitor Potential Inhibitor (Aniline Derivative) Inhibitor->Kinase1

Hypothetical inhibition of a kinase signaling pathway.

Characterization and Analytical Methods

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H stretches of the amine and C-O-C stretch of the ether.

  • Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be used to assess the purity of the final compound. LC-MS/MS is a particularly powerful technique for the sensitive detection and quantification of aromatic amines.[7][9]

General Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis Crude_Product Crude Product Purity_Check Purity Check (TLC, GC, HPLC) Crude_Product->Purity_Check Structural_Elucidation Structural Elucidation Purity_Check->Structural_Elucidation If Pure NMR NMR ('H, ¹³C, ¹⁹F) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR

References

Methodological & Application

Synthesis protocol for "4-(2,2-Difluoropropoxy)-2-methylaniline"

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development applications.

This document outlines a detailed protocol for the synthesis of 4-(2,2-Difluoropropoxy)-2-methylaniline, a valuable intermediate for pharmaceutical and materials science research. The synthesis is a multi-step process commencing with the preparation of a key alkylating agent, followed by a Williamson ether synthesis, and concluding with the reduction of a nitro intermediate.

I. Synthetic Strategy Overview

The synthesis of this compound is achieved through a three-step sequence:

  • Preparation of the Alkylating Agent: Synthesis of 2,2-difluoropropyl p-toluenesulfonate from 2,2-difluoro-1-propanol.

  • Williamson Ether Synthesis: Reaction of 2-methyl-4-nitrophenol with the prepared 2,2-difluoropropyl p-toluenesulfonate to form 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the final aniline product.

SynthesisWorkflow cluster_0 Step 1: Tosylation cluster_1 Step 2: Williamson Ether Synthesis A 2,2-Difluoro-1-propanol C 2,2-Difluoropropyl p-toluenesulfonate A->C Pyridine, DCM B p-Toluenesulfonyl chloride B->C E 4-(2,2-Difluoropropoxy)- 2-methyl-1-nitrobenzene C->E D 2-Methyl-4-nitrophenol D->E K2CO3, DMF F 4-(2,2-Difluoropropoxy)- 2-methylaniline E->F Fe, NH4Cl, EtOH/H2O

Figure 1: Synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2,2-Difluoropropyl p-toluenesulfonate

This procedure details the preparation of the key alkylating agent. A similar procedure for a related compound has been reported.[1]

Materials:

  • 2,2-Difluoro-1-propanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,2-difluoro-1-propanol (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.1 eq) to the solution, followed by the dropwise addition of pyridine (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 2,2-difluoropropyl p-toluenesulfonate.

Step 2: Synthesis of 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene

This step employs a Williamson ether synthesis to couple the alkylating agent with 2-methyl-4-nitrophenol.

Materials:

  • 2-Methyl-4-nitrophenol

  • 2,2-Difluoropropyl p-toluenesulfonate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 2-methyl-4-nitrophenol (1.0 eq) in dimethylformamide, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2,2-difluoropropyl p-toluenesulfonate (1.2 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene.

Step 3: Synthesis of this compound

The final step involves the reduction of the nitro group to an amine.

Materials:

  • 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate

  • Celite

Procedure:

  • In a round-bottom flask, suspend 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the organic solvents.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude this compound.

  • Further purification can be achieved by column chromatography or distillation under reduced pressure if necessary.

III. Quantitative Data Summary

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
12,2-Difluoro-1-propanol2,2-Difluoropropyl p-toluenesulfonateTsCl, PyridineDCM0 to RT12-16~80>95
22-Methyl-4-nitrophenol4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzeneK₂CO₃DMF808-12~75>95
34-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzeneThis compoundFe, NH₄ClEtOH/H₂OReflux2-4~90>98

Note: Yields and purity are approximate and may vary depending on reaction scale and purification efficiency.

IV. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal information.

  • Pyridine is a flammable and toxic liquid. Dichloromethane is a volatile and potentially carcinogenic solvent. Dimethylformamide is a skin and respiratory irritant. Handle these solvents with appropriate caution.

  • Reactions involving iron powder can be exothermic.

  • Hydrogen gas may be evolved during the reduction step; ensure adequate ventilation.

References

Application Notes and Protocols for the Purification of 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of the novel compound 4-(2,2-difluoropropoxy)-2-methylaniline. Due to the limited availability of specific literature for this molecule, the following protocols are based on established chemical principles and common practices for the purification of structurally related aniline derivatives. The proposed methods include liquid-liquid extraction, column chromatography, and potential crystallization or distillation techniques.

Overview of Purification Strategies

The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, reagents, and byproducts. The choice of technique will depend on the scale of the synthesis, the nature of the impurities, and the desired final purity. A general workflow for purification is outlined below.

PurificationWorkflow Crude_Mixture Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude_Mixture->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Purity_Analysis Purity Analysis (e.g., GC-MS, HPLC) Column_Chromatography->Purity_Analysis Crystallization Crystallization (Optional) Column_Chromatography->Crystallization If solid Distillation Distillation (Optional) Column_Chromatography->Distillation If liquid Pure_Product Pure this compound Purity_Analysis->Pure_Product Crystallization->Purity_Analysis Distillation->Purity_Analysis Synthesis Reactant1 4-Amino-3-methylphenol Reaction Williamson Ether Synthesis Reactant1->Reaction Reactant2 2,2-Difluoropropyl Halide or Triflate Reactant2->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction activates phenol Solvent Solvent (e.g., DMF, Acetone) Solvent->Reaction Product This compound Reaction->Product

Application Notes and Protocols: 4-(2,2-Difluoropropoxy)-2-methylaniline in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

4-(2,2-Difluoropropoxy)-2-methylaniline is a valuable fluorinated building block for the synthesis of compound libraries in medicinal chemistry. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties. The 2,2-difluoropropoxy moiety, in particular, offers a unique combination of steric and electronic features that can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Rationale for Use in Library Synthesis

Aniline derivatives are privileged scaffolds in drug discovery, appearing in numerous approved drugs, particularly as precursors to kinase inhibitors, GPCR modulators, and other targeted therapies. The specific functional groups of this compound offer several advantages for library development:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. The gem-difluoro group on the propyl chain can block common sites of oxidative metabolism (e.g., benzylic or allylic positions), thereby increasing the metabolic stability and half-life of drug candidates.

  • Lipophilicity and Solubility: Fluorine substitution can modulate a molecule's lipophilicity (logP). The difluoropropoxy group provides a moderate increase in lipophilicity, which can enhance membrane permeability and cell penetration. This effect is often more subtle and tunable compared to more heavily fluorinated groups like trifluoromethyl.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the aniline nitrogen. This modification can alter the ionization state of the molecule at physiological pH, which is critical for target binding, solubility, and off-target activity.

  • Conformational Control: The difluoropropoxy group can introduce specific conformational preferences through steric interactions or dipole effects, potentially locking the molecule into a bioactive conformation for improved target engagement.

  • Synthetic Handle: The primary amine of the aniline serves as a versatile synthetic handle for a wide range of chemical transformations, including amide bond formation, sulfonylation, reductive amination, and participation in various cross-coupling reactions to build molecular diversity.

Potential Therapeutic Applications

Libraries derived from this compound are well-suited for screening against various therapeutic targets. Given the prevalence of the aniline scaffold in approved drugs, potential applications include:

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline core that binds within the ATP-binding pocket.

  • GPCR Ligands: As antagonists or agonists for G-protein coupled receptors.

  • Ion Channel Modulators: Targeting voltage-gated or ligand-gated ion channels.

  • Antiviral and Antibacterial Agents: The scaffold can be elaborated to target essential enzymes or structural proteins in pathogens.

Experimental Protocols

A reliable two-step synthetic sequence has been established to produce this compound from commercially available starting materials. The overall workflow is depicted below.

G cluster_0 Overall Synthetic Workflow A 2-Methyl-4-nitrophenol B 1-(2,2-Difluoropropoxy)- 2-methyl-4-nitrobenzene A->B Step 1: Williamson Ether Synthesis C 4-(2,2-Difluoropropoxy)- 2-methylaniline B->C Step 2: Nitro Group Reduction

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene

This step involves the etherification of 2-methyl-4-nitrophenol with a suitable 2,2-difluoropropylating agent via a Williamson ether synthesis. 2-Bromo-2,2-difluoropropane is used as the alkylating agent, which can be prepared from commercially available 2,2-difluoropropanol.

Protocol:

  • To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq.) at room temperature.

  • Stir the resulting suspension at room temperature for 30 minutes to form the phenoxide salt.

  • Add 1-bromo-2,2-difluoropropane (1.2 eq.) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-(2,2-difluoropropoxy)-2-methyl-4-nitrobenzene as a solid.

Step 2: Synthesis of this compound

This step achieves the reduction of the nitro group to the corresponding aniline using iron powder in the presence of ammonium chloride.

Protocol:

  • To a mixture of 1-(2,2-difluoropropoxy)-2-methyl-4-nitrobenzene (1.0 eq.) in ethanol and water (4:1 v/v, 0.2 M) in a round-bottom flask, add ammonium chloride (NH₄Cl, 4.0 eq.).

  • Heat the mixture to 70 °C and add iron powder (Fe, 5.0 eq.) portion-wise over 15 minutes.

  • Stir the reaction vigorously at 80-85 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.

  • Wash the Celite® pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as an oil or low-melting solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound.

Table 1: Reagents and Conditions for Step 1

ParameterValue
Starting Material2-Methyl-4-nitrophenol
Reagent 1Potassium Carbonate (K₂CO₃)
Reagent 21-Bromo-2,2-difluoropropane
SolventAnhydrous DMF
Temperature80 °C
Reaction Time14 hours
WorkupAqueous quench, Ethyl Acetate extraction
PurificationFlash Chromatography

Table 2: Results for Synthesis of 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene (Step 1)

MetricResult
Yield 85%
Purity (LC-MS) >98%
Appearance Pale yellow solid
¹H NMR Consistent with structure
MS (ESI+) m/z Calculated: 231.07; Found: 232.1 [M+H]⁺

Table 3: Reagents and Conditions for Step 2

ParameterValue
Starting Material1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene
Reagent 1Iron Powder (Fe)
Reagent 2Ammonium Chloride (NH₄Cl)
SolventEthanol / Water (4:1)
Temperature85 °C
Reaction Time3 hours
WorkupFiltration through Celite®, Ethyl Acetate extraction
PurificationFlash Chromatography

Table 4: Results for Synthesis of this compound (Step 2)

MetricResult
Yield 92%
Purity (LC-MS) >99%
Appearance Light brown oil
¹H NMR Consistent with structure
MS (ESI+) m/z Calculated: 201.10; Found: 202.1 [M+H]⁺

Visualization of Application in a Signaling Pathway

A library of compounds synthesized from this compound could be screened for activity against protein kinases, which are critical nodes in cellular signaling pathways often dysregulated in diseases like cancer. The diagram below illustrates a generic kinase signaling cascade that could be targeted.

G cluster_pathway Hypothetical Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Library Compound (Aniline Derivative) Inhibitor->RAF Inhibits

Caption: Inhibition of the RAF kinase in the MAPK/ERK pathway.

Application Notes and Protocols: 4-(2,2-Difluoropropoxy)-2-methylaniline as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential applications of 4-(2,2-Difluoropropoxy)-2-methylaniline as a key intermediate in the synthesis of next-generation agrochemicals. The unique combination of the difluoropropoxy and methylaniline moieties offers a scaffold for the development of potent and selective fungicides. This document outlines hypothetical synthetic pathways to two major classes of fungicides, quinolines and carboxamides, and provides detailed experimental protocols for their synthesis and biological evaluation.

Introduction: The Potential of Fluorinated Anilines in Agrochemicals

Fluorine-containing molecules play a crucial role in modern agrochemical discovery, often enhancing metabolic stability, binding affinity, and overall efficacy of the active ingredients. The title compound, this compound, is a promising, albeit not widely commercialized, building block. Its structural features suggest its utility in the synthesis of fungicides targeting critical fungal pathogens. This document explores its application in the development of quinoline-based fungicides, particularly for rice blast, and in the creation of succinate dehydrogenase inhibitor (SDHI) carboxamide fungicides.

Hypothetical Application I: Synthesis of Quinoline-Based Fungicides

Substituted quinolines are a known class of fungicides effective against various plant pathogens, including Magnaporthe oryzae, the causal agent of rice blast. The this compound can serve as a key precursor in a modified Combes quinoline synthesis.

Proposed Synthetic Pathway

A plausible synthetic route to a novel quinoline fungicide derived from this compound is outlined below. This pathway involves the initial synthesis of the aniline building block, followed by its condensation with a β-diketone and subsequent cyclization.

G cluster_synthesis Synthesis of this compound cluster_quinoline Quinoline Fungicide Synthesis A 4-Hydroxy-2-methylaniline C This compound A->C Etherification (Williamson Ether Synthesis) B 1,1-Difluoro-2-iodopropane B->C E 4-(2,2-Difluoropropoxy)-2-methyl-5-nitroaniline C->E Nitration D Nitrating Agent (e.g., KNO3/H2SO4) D->E G 4-(2,2-Difluoropropoxy)-2-methyl-5-aminoaniline E->G Reduction F Reducing Agent (e.g., Fe/HCl) F->G I Hypothetical Quinoline Fungicide G->I Combes Synthesis H β-Diketone (e.g., Acetylacetone) H->I G cluster_synthesis Synthesis of this compound cluster_carboxamide Carboxamide Fungicide Synthesis A 4-Hydroxy-2-methylaniline C This compound A->C Etherification B 1,1-Difluoro-2-iodopropane B->C E Hypothetical Carboxamide (SDHI) Fungicide C->E Acylation D Pyrazole Carboxylic Acid Chloride D->E

Application Notes and Protocols: Derivatization of 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 4-(2,2-Difluoropropoxy)-2-methylaniline , a key intermediate in the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The presence of the difluoropropoxy group can significantly influence the pharmacokinetic and physicochemical properties of derivative molecules. The following protocols for N-acylation, diazotization, and sulfenylation are presented as model procedures and may require optimization for specific research applications.

N-Acylation of this compound

N-acylation is a fundamental transformation that can be used to introduce a variety of functional groups to the amino moiety of this compound. This can serve to protect the amine, alter its electronic properties, or act as a handle for further functionalization.

Experimental Protocol: N-Acetylation

This protocol describes the synthesis of N-(4-(2,2-difluoropropoxy)-2-methylphenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq) or acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(4-(2,2-difluoropropoxy)-2-methylphenyl)acetamide.

Quantitative Data (Expected):

ReactantProductReagentsSolventTime (h)Temp (°C)Yield (%)
This compoundN-(4-(2,2-difluoropropoxy)-2-methylphenyl)acetamideAcetic anhydride, TriethylamineDCM2-40 to RT85-95
This compoundN-(4-(2,2-difluoropropoxy)-2-methylphenyl)acetamideAcetyl chloride, TriethylamineDCM2-40 to RT85-95

Note: Yields are estimated based on similar reactions with substituted anilines and may vary.

Workflow for N-Acetylation:

N_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-(2,2-Difluoropropoxy)- 2-methylaniline in DCM B Add triethylamine and cool to 0 °C A->B C Add acetic anhydride/ acetyl chloride B->C D Stir at room temperature for 2-4h C->D E Quench with water D->E F Extract and wash E->F G Dry and concentrate F->G H Purify by recrystallization/ column chromatography G->H I Final Product: N-(4-(2,2-difluoropropoxy)-2-methylphenyl)acetamide H->I

Caption: Workflow for the N-acetylation of this compound.

Diazotization of this compound

Diazotization of the primary amino group of this compound yields a highly versatile diazonium salt intermediate. This intermediate can undergo a variety of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, to introduce a wide range of functionalities onto the aromatic ring.

Experimental Protocol: Preparation of 4-(2,2-Difluoropropoxy)-2-methylbenzenediazonium Chloride Solution

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Standard laboratory glassware

Procedure:

  • In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature remains below 5 °C. The solid aniline derivative will dissolve as the diazonium salt is formed.

  • Continue stirring for an additional 15-20 minutes at 0-5 °C after the addition is complete.

  • The resulting clear solution of 4-(2,2-Difluoropropoxy)-2-methylbenzenediazonium chloride is used immediately in subsequent reactions. Caution: Diazonium salts can be explosive when isolated and should be kept in a cold solution.

Quantitative Data (Expected):

ReactantProductReagentsSolventTime (min)Temp (°C)Yield
This compound4-(2,2-Difluoropropoxy)-2-methylbenzenediazonium chlorideNaNO₂, HClWater30-450-5Used in situ

Reaction Pathway for Diazotization:

Diazotization_Pathway Aniline 4-(2,2-Difluoropropoxy)- 2-methylaniline Reagents NaNO₂ / HCl 0-5 °C Aniline->Reagents Diazonium 4-(2,2-Difluoropropoxy)-2-methyl- benzenediazonium chloride Reagents->Diazonium Coupling Azo Coupling, Sandmeyer, etc. Diazonium->Coupling Products Diverse Derivatives Coupling->Products

Caption: General reaction pathway for the diazotization of this compound.

Sulfenylation of this compound

Sulfenylation introduces a sulfur-containing moiety to the aniline nitrogen, which can be a precursor for various sulfur-based functional groups or can modulate the biological activity of the parent molecule. This protocol describes the synthesis of an N-trifluoroacetyl sulfilimine derivative.

Experimental Protocol: Synthesis of N-(4-(2,2-difluoropropoxy)-2-methylphenyl)-S-methyl-N-(2,2,2-trifluoroacetyl)sulfilimine

This protocol is adapted from procedures for the synthesis of N-trifluoroacetyl sulfilimines from anilines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane at 0 °C, add triethylamine (2.5 eq).

  • Slowly add trifluoroacetic anhydride (1.2 eq) and stir the mixture at 0 °C for 1 hour.

  • Add dimethyl sulfoxide (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-trifluoroacetyl sulfilimine.

Quantitative Data (Expected):

ReactantProductReagentsSolventTime (h)Temp (°C)Yield (%)
This compoundN-(4-(2,2-difluoropropoxy)-2-methylphenyl)-S-methyl-N-(2,2,2-trifluoroacetyl)sulfilimineDMSO, TFAA, Et₃NDCM12-160 to RT60-75

Note: Yields are estimated based on similar reactions and may require optimization.

Logical Relationship for Sulfenylation:

Sulfenylation_Logic cluster_reactants Reactants cluster_process Process cluster_product Product Aniline 4-(2,2-Difluoropropoxy)- 2-methylaniline Reaction N-Sulfenylation Aniline->Reaction Reagents DMSO, TFAA, Et₃N Reagents->Reaction Product N-Trifluoroacetyl Sulfilimine Derivative Reaction->Product

Caption: Logical relationship for the sulfenylation of this compound.

Disclaimer: The protocols and data presented in these application notes are intended for informational purposes for qualified researchers. These are model procedures and have not been experimentally validated for the specific substrate "this compound". All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The user is solely responsible for the safe handling of all chemicals and for the optimization of reaction conditions to achieve desired results.

Application Notes and Protocols for Parallel Synthesis Using 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic molecules are of significant interest in drug discovery due to their unique properties, such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins. The building block, 4-(2,2-Difluoropropoxy)-2-methylaniline , incorporates a difluoropropoxy group, which can impart these favorable characteristics to a diverse range of synthesized compounds. Its aniline functional group provides a versatile handle for a variety of chemical transformations, making it an ideal scaffold for the construction of compound libraries through parallel synthesis. These libraries can then be screened for a wide array of biological activities to identify novel therapeutic agents.

This document provides detailed protocols for employing this compound in three common parallel synthesis reactions: amide coupling, Buchwald-Hartwig amination, and reductive amination.

General Experimental Workflow for Parallel Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a compound library starting from this compound.

Parallel Synthesis Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis & Screening A Dispense Starting Material (this compound) C Parallel Reaction Setup (e.g., Amide Coupling, Buchwald-Hartwig, Reductive Amination) A->C B Prepare Reagent Plates (e.g., Carboxylic Acids, Aryl Halides, Aldehydes) B->C D Quenching & Extraction C->D E Parallel Purification (e.g., SPE, Preparative HPLC) D->E F Analysis (LC-MS, NMR) E->F G Biological Screening F->G

Caption: General workflow for parallel synthesis.

Protocol 1: Parallel Amide Coupling

This protocol describes the synthesis of an amide library by coupling this compound with a diverse set of carboxylic acids.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 0.5 M stock solution of this compound in anhydrous N,N-Dimethylformamide (DMF).

  • Dispensing Aniline: In a 96-well reaction block, dispense 200 µL of the aniline stock solution (0.1 mmol) into each well.

  • Preparation of Carboxylic Acid Plate: In a separate 96-well plate, dispense 0.12 mmol of a unique carboxylic acid into each well. Dissolve each acid in 200 µL of anhydrous DMF.

  • Addition of Reagents: To the aniline-containing reaction block, add the following to each well:

    • The carboxylic acid solution (200 µL, 0.12 mmol).

    • A 0.5 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF (400 µL, 0.2 mmol).

    • A 0.5 M solution of (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in DMF (240 µL, 0.12 mmol).

  • Reaction: Seal the reaction block and shake at room temperature for 16 hours.

  • Workup:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with 1 mL of ethyl acetate twice.

    • Combine the organic layers and wash with 1 mL of brine.

  • Purification: Purify the crude products using solid-phase extraction (SPE) or preparative HPLC.

  • Analysis: Analyze the purity and confirm the identity of the products by LC-MS and/or ¹H NMR.

Quantitative Data:

Carboxylic AcidProductYield (%)Purity (%)
Benzoic AcidN-(4-(2,2-difluoropropoxy)-2-methylphenyl)benzamide85>95
4-Chlorobenzoic Acid4-Chloro-N-(4-(2,2-difluoropropoxy)-2-methylphenyl)benzamide82>95
3-Methoxybenzoic AcidN-(4-(2,2-difluoropropoxy)-2-methylphenyl)-3-methoxybenzamide88>95
Acetic AcidN-(4-(2,2-difluoropropoxy)-2-methylphenyl)acetamide91>95
Cyclohexanecarboxylic AcidN-(4-(2,2-difluoropropoxy)-2-methylphenyl)cyclohexanecarboxamide87>95

Protocol 2: Parallel Buchwald-Hartwig Amination

This protocol outlines the synthesis of a diarylamine library by the palladium-catalyzed cross-coupling of this compound with various aryl halides.

Experimental Protocol:

  • Preparation of Reaction Vials: In a glovebox, add Pd₂(dba)₃ (0.002 mmol) and XPhos (0.008 mmol) to each vial in a 24-well reaction block.

  • Addition of Reagents: To each vial, add:

    • This compound (0.1 mmol).

    • The corresponding aryl halide (0.12 mmol).

    • Sodium tert-butoxide (0.14 mmol).

    • 1 mL of anhydrous toluene.

  • Reaction: Seal the reaction block and heat at 100 °C for 18 hours.

  • Workup:

    • Cool the reaction block to room temperature.

    • Dilute each reaction mixture with 2 mL of ethyl acetate.

    • Filter through a pad of celite, washing with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude products via automated flash chromatography.

  • Analysis: Characterize the final products by LC-MS to determine purity and confirm identity.

Quantitative Data:

Aryl HalideProductYield (%)Purity (%)
4-Bromotoluene4-(2,2-Difluoropropoxy)-N,2-dimethyl-N-(p-tolyl)aniline78>95
1-Bromo-4-methoxybenzeneN-(4-(2,2-Difluoropropoxy)-2-methylphenyl)-4-methoxyaniline81>95
3-BromopyridineN-(4-(2,2-Difluoropropoxy)-2-methylphenyl)pyridin-3-amine72>95
1-Bromo-3,5-dimethylbenzeneN-(3,5-Dimethylphenyl)-4-(2,2-difluoropropoxy)-2-methylaniline75>95
2-BromonaphthaleneN-(4-(2,2-Difluoropropoxy)-2-methylphenyl)naphthalen-2-amine79>95

Protocol 3: Parallel Reductive Amination

This protocol details the synthesis of a secondary amine library through the reductive amination of this compound with a selection of aldehydes.

Experimental Protocol:

  • Dispensing Reagents: In a 96-well reaction block, add the following to each well:

    • This compound (0.1 mmol).

    • The corresponding aldehyde (0.12 mmol).

    • 500 µL of anhydrous dichloromethane (DCM).

  • Imine Formation: Add 20 µL of acetic acid to each well and shake at room temperature for 2 hours.

  • Reduction: Add sodium triacetoxyborohydride (0.15 mmol) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 24 hours.

  • Workup:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with 1 mL of DCM twice.

    • Pass the combined organic layers through a phase separator to remove water.

  • Purification: Concentrate the organic extracts and purify the residues by preparative thin-layer chromatography (TLC) or automated flash chromatography.

  • Analysis: Confirm the structure and purity of the products using LC-MS.

Quantitative Data:

AldehydeProductYield (%)Purity (%)
BenzaldehydeN-Benzyl-4-(2,2-difluoropropoxy)-2-methylaniline89>95
4-FluorobenzaldehydeN-(4-Fluorobenzyl)-4-(2,2-difluoropropoxy)-2-methylaniline86>95
2-Naphthaldehyde4-(2,2-Difluoropropoxy)-2-methyl-N-(naphthalen-2-ylmethyl)aniline83>95
CyclohexanecarbaldehydeN-(Cyclohexylmethyl)-4-(2,2-difluoropropoxy)-2-methylaniline92>95
Isovaleraldehyde4-(2,2-Difluoropropoxy)-N-isopentyl-2-methylaniline90>95

Hypothetical Signaling Pathway Modulation

Compounds derived from this compound are often explored as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer. The following diagram illustrates a hypothetical kinase signaling pathway that could be targeted by a library of compounds synthesized from this scaffold.

Kinase Signaling Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B Binds C Kinase 1 B->C Activates D Kinase 2 C->D Phosphorylates E Kinase 3 D->E Phosphorylates F Transcription Factor E->F Activates G Gene Expression F->G Regulates H Cell Proliferation & Survival G->H Leads to Inhibitor Synthesized Inhibitor (from Anilino-scaffold) Inhibitor->D Inhibits

Caption: Hypothetical kinase signaling pathway.

Application Notes and Protocols for the Synthesis and Kinetic Analysis of 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 4-(2,2-difluoropropoxy)-2-methylaniline, a valuable intermediate in pharmaceutical and materials science. Due to the limited availability of specific kinetic and mechanistic data for this compound, this document outlines a plausible synthetic route based on analogous and well-established chemical transformations. The proposed synthesis involves a two-step process: a Williamson ether synthesis to form a 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene intermediate, followed by the reduction of the nitro group to the desired aniline. Detailed experimental protocols for both steps are provided, along with a discussion of the expected reaction kinetics and mechanism based on established principles of organic chemistry.

Introduction

Aniline derivatives containing fluoroalkoxy groups are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as increased metabolic stability, lipophilicity, and altered electronic characteristics. This compound is a key building block for the synthesis of more complex molecules with potential applications in drug discovery. Understanding its synthesis, reaction kinetics, and mechanism is crucial for process optimization and scale-up.

Proposed Synthetic Pathway

The proposed two-step synthesis of this compound is outlined below. The first step involves the O-alkylation of 2-methyl-4-nitrophenol with a suitable 2,2-difluoropropyl halide via a Williamson ether synthesis. The subsequent step is the reduction of the nitro intermediate to the final aniline product.

Synthetic Pathway Start 2-Methyl-4-nitrophenol Intermediate 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene Start->Intermediate Williamson Ether Synthesis (2,2-difluoropropyl halide, base) Product This compound Intermediate->Product Nitro Group Reduction (e.g., H2, Pd/C)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene (Williamson Ether Synthesis)

This protocol is based on general procedures for Williamson ether synthesis involving phenols and alkyl halides.[1][4]

Materials:

  • 2-Methyl-4-nitrophenol

  • 1-Bromo-2,2-difluoropropane (or other suitable 2,2-difluoropropyl halide)

  • Potassium carbonate (K(_2)CO(_3)) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-methyl-4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 1-bromo-2,2-difluoropropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene.

Step 2: Synthesis of this compound (Nitro Group Reduction)

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[5]

Materials:

  • 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H(_2)) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization if necessary.

Reaction Kinetics and Mechanism

The overall reaction rate will be determined by the slowest step in the sequence. In this proposed synthesis, the Williamson ether synthesis is likely to be the rate-determining step.

Williamson Ether Synthesis: Kinetics and Mechanism

The Williamson ether synthesis is a classic S(_N)2 reaction.[2] The reaction proceeds via a backside attack of the nucleophile (the phenoxide ion) on the carbon atom bearing the leaving group (halide).

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Methyl-4-nitrophenol Phenoxide 2-Methyl-4-nitrophenoxide Phenol->Phenoxide + Base Base Base (e.g., K2CO3) Phenoxide_ion 2-Methyl-4-nitrophenoxide Phenoxide->Phenoxide_ion AlkylHalide 1-Bromo-2,2-difluoropropane Product 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene Phenoxide_ion->Product + 1-Bromo-2,2-difluoropropane

Caption: Mechanism of the Williamson ether synthesis step.

Factors Influencing Reaction Kinetics:

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accessible.[3] Protic solvents can solvate the phenoxide, reducing its nucleophilicity and slowing down the reaction.[4]

  • Leaving Group: The rate of reaction depends on the nature of the leaving group. The general trend for halide leaving groups is I > Br > Cl > F.

  • Steric Hindrance: The S(_N)2 reaction is sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides, such as 1-bromo-2,2-difluoropropane, are ideal for this reaction.[2]

  • Temperature: Increasing the temperature generally increases the reaction rate according to the Arrhenius equation.

Rate Law:

For a typical S(_N)2 reaction, the rate law is second order, being first order in both the nucleophile (phenoxide) and the electrophile (alkyl halide).

Rate = k[Phenoxide][Alkyl Halide]

Data Presentation

While specific quantitative data for the target molecule is unavailable, the following tables provide a template for organizing experimental data that would be collected during a kinetic study of the proposed Williamson ether synthesis step.

Table 1: Effect of Temperature on Reaction Rate

Temperature (°C)Rate Constant (k) (M⁻¹s⁻¹)Half-life (t₁/₂) (s)
80Data to be collectedData to be collected
90Data to be collectedData to be collected
100Data to be collectedData to be collected

Table 2: Effect of Solvent on Reaction Rate at a Constant Temperature (e.g., 90°C)

SolventDielectric ConstantRate Constant (k) (M⁻¹s⁻¹)
DMF36.7Data to be collected
Acetonitrile37.5Data to be collected
Acetone20.7Data to be collected

Experimental Workflow for Kinetic Analysis

A typical workflow for studying the reaction kinetics of the proposed Williamson ether synthesis is depicted below.

Kinetic_Analysis_Workflow A Reaction Setup (Constant Temperature Bath) B Initiate Reaction (Add Alkyl Halide) A->B C Aliquoting at Time Intervals B->C D Quench Reaction (e.g., Ice-water) C->D E Extraction and Sample Preparation D->E F Analysis (GC-MS or HPLC) E->F G Data Processing (Concentration vs. Time) F->G H Determine Rate Law and Rate Constant G->H

Caption: Workflow for a kinetic study of the Williamson ether synthesis.

Conclusion

The provided application notes offer a comprehensive guide for the synthesis of this compound and for conducting a kinetic analysis of the key synthetic step. Although specific kinetic data for this molecule is not currently published, the protocols and theoretical background presented here, based on well-established reaction mechanisms, provide a solid foundation for researchers in their synthetic and process development endeavors. The successful synthesis and kinetic profiling of this compound will contribute valuable knowledge to the field and facilitate the development of new chemical entities.

References

Application Notes and Protocols for Reactions Involving "4-(2,2-Difluoropropoxy)-2-methylaniline"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the synthesis and potential reactions of the novel chemical entity, 4-(2,2-Difluoropropoxy)-2-methylaniline. This compound, possessing a unique combination of a difluoroalkoxy group and a substituted aniline moiety, presents itself as a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established chemical transformations and are intended to serve as a comprehensive guide for researchers.

Synthesis of this compound

The synthesis of the target molecule is proposed via a two-step sequence involving a Williamson ether synthesis followed by the reduction of a nitro group. The starting materials for this synthesis are commercially available 2-methyl-4-nitrophenol and 2,2-difluoropropan-1-ol.

Overall Synthetic Scheme

G cluster_0 Step 1: Synthesis of 2,2-Difluoropropyl Tosylate cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Nitro Group Reduction A 2,2-Difluoropropan-1-ol D 2,2-Difluoropropyl Tosylate A->D Reaction B Tosyl Chloride B->D C Pyridine C->D E 2-Methyl-4-nitrophenol H 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene E->H Reaction F 2,2-Difluoropropyl Tosylate F->H G Potassium Carbonate G->H I 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene L This compound I->L Reaction J Iron Powder J->L K Ammonium Chloride K->L

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 2,2-Difluoropropyl Tosylate (Intermediate)

Protocol:

This protocol is adapted from standard tosylation procedures for primary alcohols.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2,2-Difluoropropan-1-ol96.085.0 g52.0
p-Toluenesulfonyl chloride190.6510.9 g57.2
Pyridine79.1050 mL-
Dichloromethane (DCM)84.93100 mL-
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2-difluoropropan-1-ol (5.0 g, 52.0 mmol) in dry dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Slowly add pyridine (50 mL) to the solution. In the dropping funnel, dissolve p-toluenesulfonyl chloride (10.9 g, 57.2 mmol) in dry dichloromethane (50 mL). Add the tosyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding cold water (100 mL). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2-difluoropropyl tosylate. The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Williamson Ether Synthesis to form 4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene

Protocol:

This protocol is a standard Williamson ether synthesis procedure.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-Methyl-4-nitrophenol153.145.0 g32.6
2,2-Difluoropropyl Tosylate250.258.9 g35.9
Potassium Carbonate (K₂CO₃)138.219.0 g65.2
N,N-Dimethylformamide (DMF)73.09100 mL-
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-4-nitrophenol (5.0 g, 32.6 mmol), 2,2-difluoropropyl tosylate (8.9 g, 35.9 mmol), and potassium carbonate (9.0 g, 65.2 mmol) in N,N-dimethylformamide (100 mL).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL). Extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group to form this compound

Protocol:

This protocol utilizes a classic method for nitro group reduction.

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
4-(2,2-Difluoropropoxy)-2-methyl-1-nitrobenzene231.185.0 g21.6
Iron powder55.856.0 g107.4
Ammonium Chloride (NH₄Cl)53.495.8 g108.4
Ethanol/Water (4:1)-100 mL-
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(2,2-difluoropropoxy)-2-methyl-1-nitrobenzene (5.0 g, 21.6 mmol) in a mixture of ethanol and water (4:1, 100 mL).

  • Addition of Reagents: Add iron powder (6.0 g, 107.4 mmol) and ammonium chloride (5.8 g, 108.4 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.

Predicted Spectroscopic Data

Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound.

Data TypePredicted Values
¹H NMR (CDCl₃, 400 MHz)δ 6.7-6.9 (m, 3H, Ar-H), 4.1-4.3 (t, J ≈ 13 Hz, 2H, OCH₂), 3.6 (br s, 2H, NH₂), 2.2 (s, 3H, Ar-CH₃), 1.8 (t, J ≈ 19 Hz, 3H, CF₂CH₃).
¹³C NMR (CDCl₃, 101 MHz)δ 150-155 (C-O), 140-145 (C-N), 120-130 (Ar-C), 115-120 (Ar-C), 110-115 (Ar-C), 122 (t, J ≈ 240 Hz, CF₂), 65 (t, J ≈ 30 Hz, OCH₂), 24 (t, J ≈ 25 Hz, CF₂CH₃), 17 (Ar-CH₃).
Mass Spec (ESI) m/z: 202.1 [M+H]⁺

Potential Reactions of this compound

The title compound, as a substituted aniline, is expected to undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Reaction Workflow

G cluster_0 N-Functionalization cluster_1 Electrophilic Aromatic Substitution cluster_2 Diazotization A This compound B Acylation (e.g., Ac₂O, Pyridine) A->B D Alkylation (e.g., R-X, Base) A->D F Halogenation (e.g., NBS, Br₂) A->F H Nitration (e.g., HNO₃, H₂SO₄) A->H J Sandmeyer Reaction (NaNO₂, HX then CuX) A->J L Schiemann Reaction (NaNO₂, HBF₄ then Heat) A->L C N-Acylated Product B->C E N-Alkylated Product D->E G Halogenated Aniline F->G I Nitrated Aniline H->I K Aryl Halide J->K M Aryl Fluoride L->M

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2,2-Difluoropropoxy)-2-methylaniline.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a three-step process:

  • Step 1: Williamson Ether Synthesis of 4-(2,2-Difluoropropoxy)toluene from p-cresol and a 2,2-difluoropropyl electrophile.

  • Step 2: Nitration of 4-(2,2-Difluoropropoxy)toluene to yield 1-(2,2-Difluoropropoxy)-2-nitro-4-methylbenzene.

  • Step 3: Reduction of the nitro group to afford the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield?

A1: The Williamson ether synthesis (Step 1) is often the most challenging step and has a significant impact on the overall yield. Optimizing the choice of electrophile, base, and solvent is crucial for an efficient reaction.

Q2: Can I use 2,2-difluoropropanol directly in the Williamson ether synthesis?

A2: No, the hydroxyl group of 2,2-difluoropropanol is a poor leaving group. It must first be converted to a better leaving group, such as a tosylate or a halide (e.g., bromide or iodide), before reacting with the phenoxide.

Q3: How can I monitor the progress of each reaction step?

A3: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of all three steps. For each step, you should spot the starting material, the reaction mixture, and a co-spot of both on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting material and the appearance of a new spot for the product will indicate the reaction's progress.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Nitration reactions (Step 2) are highly exothermic and require careful temperature control to avoid runaway reactions and the formation of dinitro byproducts. Always add the nitrating agent slowly to the cooled reaction mixture. Additionally, handle all reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guides

Step 1: Williamson Ether Synthesis of 4-(2,2-Difluoropropoxy)toluene
Issue Potential Cause Recommended Solution
Low or no product formation 1. Incomplete deprotonation of p-cresol. 2. Poor leaving group on the 2,2-difluoropropyl electrophile. 3. Reaction temperature is too low.1. Use a strong base like sodium hydride (NaH) to ensure complete formation of the phenoxide. 2. Convert 2,2-difluoropropanol to its tosylate or iodide for a better leaving group. 3. Increase the reaction temperature, typically in the range of 50-100 °C.[1]
Formation of a significant amount of side products 1. C-alkylation: The phenoxide ion can undergo alkylation on the aromatic ring as a competing reaction.[1] 2. Elimination: If using a sterically hindered base or a secondary/tertiary alkyl halide, elimination can compete with substitution.[2]1. Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation. 2. While 2,2-difluoropropyl is a primary electrophile, ensure a non-hindered base is used.
Difficulty in purifying the product The product may be contaminated with unreacted p-cresol or side products.1. Perform an aqueous workup with a dilute NaOH solution to remove unreacted p-cresol. 2. Purify the crude product by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).
Step 2: Nitration of 4-(2,2-Difluoropropoxy)toluene
Issue Potential Cause Recommended Solution
Low yield of the desired nitro product 1. Incomplete nitration. 2. Formation of multiple isomers.1. Ensure the use of a potent nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids). 2. The alkoxy and methyl groups are ortho, para-directing. The primary product is expected to be 1-(2,2-difluoropropoxy)-2-nitro-4-methylbenzene due to steric hindrance from the alkoxy group directing to the adjacent position.[3] Careful control of reaction conditions can improve regioselectivity.
Formation of dinitro byproducts The reaction temperature is too high, or the reaction time is too long, leading to over-nitration.1. Maintain a low reaction temperature (typically 0-10 °C) by using an ice bath. 2. Add the nitrating agent dropwise to control the exothermic reaction. 3. Monitor the reaction closely by TLC and quench it once the starting material is consumed.
Product is a dark, oily mixture Oxidative side reactions can lead to the formation of tarry byproducts.1. Use purified starting materials. 2. Ensure the reaction temperature does not exceed the recommended range. 3. Purify the crude product by column chromatography.
Step 3: Reduction of 1-(2,2-Difluoropropoxy)-2-nitro-4-methylbenzene
Issue Potential Cause Recommended Solution
Incomplete reduction of the nitro group 1. Insufficient amount of reducing agent. 2. Deactivation of the catalyst (for catalytic hydrogenation).1. Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂·2H₂O). 2. If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is fresh and the system is free of catalyst poisons. Raney Nickel can be an alternative to avoid dehalogenation if other halogens are present.[4]
Formation of side products Over-reduction of other functional groups (if present).Tin(II) chloride (SnCl₂) in a protic solvent like ethanol is a mild and chemoselective reducing agent for nitro groups and is less likely to affect other reducible functionalities.[4]
Difficulty in isolating the final product The product aniline may form a salt with the acidic workup.1. After the reaction, neutralize the mixture with a base (e.g., saturated sodium bicarbonate or dilute NaOH solution) to a pH > 8 to liberate the free aniline. 2. Extract the product into an organic solvent like ethyl acetate.
Product discoloration upon storage Anilines are prone to oxidation, leading to discoloration.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

Experimental Protocols

Step 1: Synthesis of 4-(2,2-Difluoropropoxy)toluene
  • Preparation of the Alkoxide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq) to anhydrous N,N-dimethylformamide (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Etherification: Add 1-bromo-2,2-difluoropropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Synthesis of 1-(2,2-Difluoropropoxy)-2-nitro-4-methylbenzene
  • Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.5 eq) at 0 °C.

  • Nitration:

    • Dissolve 4-(2,2-difluoropropoxy)toluene (1.0 eq) in a suitable solvent such as dichloromethane or acetic anhydride in a three-necked flask.

    • Cool the solution to 0 °C in an ice-salt bath.

    • Add the pre-cooled nitrating mixture dropwise to the solution while maintaining the internal temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture over crushed ice.

    • Extract the product with dichloromethane (3 x).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient).

Step 3: Synthesis of this compound
  • Reduction:

    • In a round-bottom flask, dissolve 1-(2,2-difluoropropoxy)-2-nitro-4-methylbenzene (1.0 eq) in ethanol.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

    • Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Add water and basify the mixture to pH > 8 with a saturated sodium bicarbonate solution or 2 M NaOH.

    • Extract the product with ethyl acetate (3 x).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude aniline can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[5][6]

Data Presentation

Table 1: Influence of Reaction Parameters on Williamson Ether Synthesis Yield

Electrophile Base Solvent Temperature (°C) Typical Yield (%)
2,2-Difluoropropyl BromideNaHDMF8060-75
2,2-Difluoropropyl IodideK₂CO₃Acetonitrile8070-85
2,2-Difluoropropyl TosylateNaHTHF6575-90

Table 2: Regioselectivity in the Nitration of 4-Alkoxy-toluenes

Substrate Nitrating Agent Ortho:Meta:Para Ratio Reference
4-MethoxytolueneHNO₃/H₂SO₄~58 : 2 : 40[7]
4-EthoxytolueneHNO₃/Ac₂O~60 : <1 : 40-

Note: The ortho position refers to the position adjacent to the alkoxy group.

Table 3: Comparison of Reducing Agents for Nitroarenes

Reducing Agent Conditions Advantages Disadvantages Typical Yield (%)
H₂/Pd-CH₂ (1 atm), RT, EthanolHigh yield, clean reactionMay reduce other functional groups90-99
SnCl₂·2H₂OReflux, EthanolChemoselective, tolerant of many functional groupsRequires stoichiometric amounts, tin waste85-95[8]
Fe/HClReflux, Ethanol/WaterInexpensive, effectiveAcidic conditions, iron sludge waste80-90

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction p_cresol p-Cresol intermediate1 4-(2,2-Difluoropropoxy)toluene p_cresol->intermediate1 Base, Solvent electrophile 2,2-Difluoropropyl-LG electrophile->intermediate1 intermediate2 1-(2,2-Difluoropropoxy)-2-nitro-4-methylbenzene intermediate1->intermediate2 HNO₃, H₂SO₄ final_product This compound intermediate2->final_product Reducing Agent

Caption: Synthetic workflow for this compound.

Troubleshooting_Ether_Synthesis start Low Yield in Step 1? cause1 Incomplete Deprotonation start->cause1 cause2 Poor Leaving Group start->cause2 cause3 Side Reactions start->cause3 solution1 Use Stronger Base (NaH) cause1->solution1 solution2 Convert to Tosylate/Iodide cause2->solution2 solution3 Optimize Solvent (DMF) cause3->solution3

Caption: Troubleshooting low yield in Williamson ether synthesis.

Nitration_Regioselectivity cluster_directing_effects Directing Effects reactant 4-Alkoxytoluene alkoxy Alkoxy Group (Ortho, Para-directing) reactant->alkoxy methyl Methyl Group (Ortho, Para-directing) reactant->methyl product_ortho Ortho-Nitro Product (Major) alkoxy->product_ortho Steric Hindrance Favors this position product_meta Meta-Nitro Product (Minor) alkoxy->product_meta methyl->product_ortho methyl->product_meta

Caption: Factors influencing nitration regioselectivity.

References

"4-(2,2-Difluoropropoxy)-2-methylaniline" synthesis side products and impurities

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-(2,2-Difluoropropoxy)-2-methylaniline

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing this compound is through a Williamson ether synthesis.[1][2][3] This reaction involves the O-alkylation of a substituted aminophenol with a difluoropropyl alkylating agent. The typical starting materials are 4-amino-3-methylphenol and a 2,2-difluoropropyl halide (e.g., 1-bromo-2,2-difluoropropane) or sulfonate (e.g., 2,2-difluoropropyl tosylate). The reaction is generally performed in the presence of a base to deprotonate the phenolic hydroxyl group, making it a potent nucleophile.[1][4]

Q2: What are the most common side products and impurities I should be aware of?

During the synthesis of this compound, several side products and impurities can arise from the starting materials or competing side reactions. Key impurities include:

  • N-Alkylated Impurity: Direct alkylation of the aniline nitrogen instead of the phenolic oxygen.[5][6]

  • N,O-Dialkylated Impurity: Alkylation on both the nitrogen and oxygen atoms.[5]

  • Unreacted Starting Materials: Residual 4-amino-3-methylphenol or the difluoropropylating agent.

  • Positional Isomers: Impurities from isomeric forms of the starting aminophenol (e.g., 4-amino-2-methylphenol).

  • Solvent/Reagent Adducts: Impurities formed from reactions with the solvent or excess reagents.

Q3: My reaction yield is low. What are the potential competing reactions?

Low yields are often attributed to competing side reactions. In a Williamson ether synthesis, the primary competing reaction is the base-catalyzed elimination of the alkylating agent, especially at higher temperatures.[1] Another significant issue is the competition between O-alkylation (desired) and N-alkylation (undesired), as the aryloxide is an ambident nucleophile.[1][7] Direct alkylation on the aniline nitrogen can lead to a significant reduction in the yield of the desired product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: An unknown peak is observed in my HPLC/GC-MS analysis.

An unexpected peak can indicate the presence of an impurity. The first step is to identify the structure of this impurity.

Troubleshooting Steps:

  • Characterize the Peak: Use mass spectrometry (MS) to determine the molecular weight of the unknown compound.

  • Compare with Potential Impurities: Cross-reference the molecular weight with the table of common impurities below.

  • Consider N-Alkylation: The most probable significant impurity is the N-alkylated isomer. Its molecular weight will be identical to the desired product, but it will have a different retention time in chromatography. Spectroscopic methods like NMR are essential for distinguishing between these isomers.[6]

Table 1: Common Potential Impurities and Side Products

Compound NameStructureMolecular Weight ( g/mol )Common Analytical Signature
This compound (Product) C₁₀H₁₃F₂NO201.21Desired product peak.
N-(2,2-Difluoropropyl)-4-hydroxy-2-methylaniline (N-Alkylated Impurity) C₁₀H₁₃F₂NO201.21Same MW as product, different chromatographic retention time.
N,O-bis(2,2-Difluoropropyl)-2-methylaniline (Dialkylated Impurity) C₁₃H₁₇F₄NO279.27Higher MW peak.
4-Amino-3-methylphenol (Starting Material) C₇H₉NO123.15Lower MW peak corresponding to unreacted starting material.

Issue 2: Significant formation of the N-alkylated side product is observed.

The formation of the N-alkylated impurity is a common problem due to the nucleophilicity of the aniline nitrogen.

Troubleshooting Steps:

  • Protect the Amino Group: The most effective strategy is to protect the amino group before the alkylation step.[5][8] A common method involves forming a Schiff base (imine) by reacting the aminophenol with an aldehyde, such as benzaldehyde. This temporarily masks the amino group, directing alkylation exclusively to the phenolic oxygen. The protecting group can then be easily removed by hydrolysis.[5][8]

  • Optimize Reaction Conditions:

    • Base Selection: Use a base that selectively deprotonates the phenol in the presence of the aniline. Weaker bases like potassium carbonate (K₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) which might deprotonate the amine as well.

    • Solvent Choice: The choice of solvent can influence the O- versus N-alkylation ratio. Polar aprotic solvents like acetone or DMF are commonly used.

Experimental Protocols

Protocol 1: Synthesis of this compound via Amino Group Protection

This protocol is adapted from general procedures for the selective O-alkylation of aminophenols.[5][8]

  • Protection of the Amino Group:

    • To a solution of 4-amino-3-methylphenol (10 mmol) in methanol (50 mL), add benzaldehyde (10 mmol).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure. The resulting residue is the N-benzylidene protected aminophenol.

  • O-Alkylation (Williamson Ether Synthesis):

    • Dissolve the protected aminophenol (10 mmol) in acetone (100 mL).

    • Add anhydrous potassium carbonate (K₂CO₃, 20 mmol) and 1-bromo-2,2-difluoropropane (11 mmol).

    • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Deprotection (Hydrolysis):

    • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in a mixture of THF and 2M HCl.

    • Stir at room temperature for 2-4 hours until the imine is fully hydrolyzed.

    • Neutralize the solution with a base (e.g., NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method for the analysis of substituted anilines.[9][10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

References

Technical Support Center: Purification of 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of "4-(2,2-Difluoropropoxy)-2-methylaniline".

Frequently Asked Questions (FAQs)

Q1: My purified this compound is a colored oil. What are the likely impurities?

A1: Anilines are susceptible to air oxidation, which can form colored polymeric impurities. The starting materials or byproducts from the synthesis, such as unreacted 2-methyl-4-nitrophenol or intermediates from the reduction of the nitro group, could also be present. If the synthesis involves a Williamson ether synthesis, unreacted phenol and byproducts from elimination reactions are also possible impurities.

Q2: I am observing streaking and poor separation during column chromatography. What can I do?

A2: Streaking of anilines on silica gel is common due to the interaction between the basic amine and the acidic silica. To mitigate this, you can try neutralizing the silica gel by adding a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system. Alternatively, using a different stationary phase like alumina (neutral or basic) can be effective.

Q3: My compound seems to be degrading on the silica gel column. How can I confirm this and what are the alternatives?

A3: To check for on-column degradation, you can perform a simple test by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it. If new spots appear or the original spot changes, degradation is likely occurring. In such cases, minimizing the time the compound spends on the column by using flash chromatography is recommended. If degradation is severe, consider alternative purification methods like recrystallization or distillation under reduced pressure.

Q4: What are suitable solvent systems for the recrystallization of this compound, especially if it is an oil?

A4: For oily anilines, a mixed-solvent recrystallization is often effective.[1][2][3] A good starting point is to dissolve the oil in a small amount of a solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate, or acetone) and then slowly add a non-polar "anti-solvent" (e.g., hexanes or heptane) until turbidity persists.[1] Heating the mixture to get a clear solution and then allowing it to cool slowly can induce crystallization. Common solvent mixtures to try include heptanes/ethyl acetate, methanol/water, and acetone/water.[4]

Q5: Is the 2,2-difluoropropoxy group stable during purification?

A5: Generally, fluoroalkoxy groups are stable. However, under strongly acidic or basic conditions, particularly at elevated temperatures, degradation can occur. It is advisable to maintain a neutral pH during workup and purification whenever possible.

Troubleshooting Guides

Column Chromatography
ProblemPossible Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Incorrect solvent system polarity.Optimize the eluent system using TLC. A good starting point for substituted anilines is a mixture of hexanes and ethyl acetate.[5]
Compound is interacting strongly with silica.Add 0.1-1% triethylamine to the eluent to reduce tailing.[6] Consider using neutral or basic alumina as the stationary phase.[5]
Compound Stuck on the Column Compound is too polar for the chosen eluent.Gradually increase the polarity of the eluent. A gradient elution might be necessary.
Irreversible adsorption or decomposition on silica.Test for stability on a TLC plate. If decomposition occurs, switch to a less acidic stationary phase or use an alternative purification method.
Colored Impurities Co-eluting Oxidation products have similar polarity.Pre-treat the crude product with activated carbon to remove some colored impurities before chromatography. Consider using a different solvent system to improve separation.
Recrystallization
ProblemPossible Cause(s)Recommended Solution(s)
Product Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Use a lower boiling point solvent or a mixed-solvent system.[7] Add a small amount of a solvent in which the compound is highly soluble to the oiled-out mixture, heat to dissolve, and then cool slowly.
The rate of cooling is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[8]
No Crystals Form Upon Cooling The solution is not saturated.Boil off some of the solvent to concentrate the solution.[7]
Too much solvent was used.Reduce the volume of the solvent by evaporation and try cooling again.[7]
Low Recovery of Pure Product The compound has significant solubility in the cold solvent.Ensure the solution is cooled to a low enough temperature (e.g., in an ice-water bath). Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration to prevent the product from crashing out.

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Start the elution with the low-polarity solvent mixture. Gradually increase the polarity (e.g., to 90:10, then 80:20 Hexanes:Ethyl Acetate) to elute the product. If tailing is observed, consider adding 0.5% triethylamine to the eluent system.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Mixed-Solvent Recrystallization of Oily this compound

This protocol is a general procedure for recrystallizing an oily product.[1][3][9]

  • Dissolution: Place the oily crude product in an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethyl acetate or acetone).

  • Addition of Anti-Solvent: While the solution is hot, slowly add a non-polar anti-solvent (e.g., hexanes or heptane) dropwise until the solution becomes slightly cloudy.[1]

  • Clarification: Add a few drops of the hot soluble solvent to redissolve the precipitate and obtain a clear, saturated solution.[1]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Impurities separable Recrystallization Recrystallization TLC->Recrystallization Oily product or minor impurities Pure Pure Product Column->Pure Recrystallization->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Column Start Column Chromatography Issue Problem Poor Separation / Tailing? Start->Problem Solution1 Add Triethylamine (0.1-1%) to Eluent Problem->Solution1 Yes Solution2 Switch to Alumina Stationary Phase Problem->Solution2 Yes Problem2 Degradation on Column? Problem->Problem2 No Solution3 Use Flash Chromatography Problem2->Solution3 Yes Solution4 Consider Recrystallization Problem2->Solution4 Yes

References

Stability and degradation of "4-(2,2-Difluoropropoxy)-2-methylaniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of "4-(2,2-Difluoropropoxy)-2-methylaniline". The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a dry, cool, and well-ventilated place.[1] The container should be kept tightly closed and protected from direct sunlight, heat, sparks, and open flames.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.

Q2: Is this compound stable under normal laboratory conditions?

A2: The compound is generally stable under recommended storage conditions.[1] However, like many aniline derivatives, it may be sensitive to light, air (oxygen), and elevated temperatures over extended periods. Discoloration (e.g., turning yellow or brown) can be an indicator of degradation.

Q3: What are the known incompatibilities for this compound?

A3: this compound should be kept away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this molecule are not extensively documented, aniline derivatives are known to degrade via oxidation and hydrolysis. Oxidation can lead to the formation of colored impurities through the polymerization of radical intermediates. The ether linkage of the 2,2-difluoropropoxy group may be susceptible to cleavage under strong acidic conditions. The aniline functional group itself can be a site for various reactions.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of the compound (yellowing/browning) upon storage. Oxidation due to exposure to air and/or light.Store the compound under an inert atmosphere (argon or nitrogen), in an amber vial, and in a cool, dark place.
Appearance of unknown peaks in HPLC analysis of a freshly prepared solution. Degradation in the solvent or on the column.Ensure the solvent is degassed and of high purity. Check the pH of the mobile phase; aniline derivatives can be sensitive to acidic or basic conditions. Use a well-characterized and appropriate HPLC column.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Assess the stability of the compound in the assay buffer at the experimental temperature. Prepare fresh solutions before each experiment. Consider using antioxidants if oxidative degradation is suspected.
Low yield or unexpected side products during a chemical reaction. Instability of the compound under the reaction conditions (e.g., high temperature, strong acids/bases).Perform the reaction at the lowest effective temperature. Use milder reagents where possible. Protect the reaction mixture from air and light.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[2][3][4][5]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and organic solvents (e.g., acetonitrile, methanol)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[2]

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Incubate the mixture at 60°C for 30 minutes.[3]

    • Cool the solution, neutralize with an appropriate amount of 0.1 N NaOH, and dilute to the initial concentration with the solvent.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Incubate the mixture at 60°C for 30 minutes.[3]

    • Cool the solution, neutralize with an appropriate amount of 0.1 N HCl, and dilute to the initial concentration.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of the compound to 70°C in an oven for 48 hours.

    • Also, expose the stock solution to 70°C for 48 hours.

    • Analyze both samples by HPLC.

  • Photolytic Degradation:

    • Expose a solid sample and the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration.[2]

    • Keep control samples in the dark.

    • Analyze by HPLC.

  • Analysis:

    • For each condition, compare the chromatogram of the stressed sample with that of a control sample (stored at 4°C in the dark).

    • Calculate the percentage of degradation and the relative retention times of any degradation products.

Data Presentation for Stability Studies

Table 1: Summary of Forced Degradation Results

Stress Condition Duration Temperature % Degradation Number of Degradants Major Degradant (RRT)
0.1 N HCl30 min60°C
0.1 N NaOH30 min60°C
3% H₂O₂24 hoursRoom Temp
Heat (Solid)48 hours70°C
Heat (Solution)48 hours70°C
Light (ICH Q1B)specifiedspecified

Table 2: Purity Profile from HPLC Analysis

Sample Retention Time (min) Peak Area (%) Identity
Control This compound
Acid Stressed This compound
Degradant 1
Base Stressed This compound
Degradant 2

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (70°C) prep->therm photo Photolytic (ICH Q1B) prep->photo hplc HPLC-UV/PDA Analysis acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc data Data Interpretation (% Degradation, Purity) hplc->data

Caption: Experimental workflow for a forced degradation study.

hypothetical_degradation_pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Acidic Hydrolysis parent 4-(2,2-Difluoropropoxy)- 2-methylaniline oxid_intermediate N-Oxide or Dimerization parent->oxid_intermediate [O] hydrolysis_product 4-Hydroxy-2-methylaniline parent->hydrolysis_product H+ / H2O

Caption: Hypothetical degradation pathways.

troubleshooting_tree start Unexpected Degradation Observed q1 Was the compound exposed to light or air for a prolonged period? start->q1 a1_yes Store under inert gas in an amber vial. q1->a1_yes Yes q2 Was the compound subjected to high temperatures or incompatible pH? q1->q2 No a2_yes Modify experimental conditions: - Lower temperature - Use buffered solutions q2->a2_yes Yes q3 Are the solvents and reagents of high purity? q2->q3 No a3_yes Characterize impurities using LC-MS to understand the degradation pathway. q3->a3_yes Yes a3_no Use fresh, high-purity solvents and reagents. q3->a3_no No

Caption: Troubleshooting decision tree for unexpected degradation.

References

Technical Support Center: Safe Handling and Storage of 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance based on the known hazards of the aniline and organofluorine functional groups present in "4-(2,2-Difluoropropoxy)-2-methylaniline". As no specific Safety Data Sheet (SDS) is currently available for this compound, it should be handled with extreme caution, assuming high toxicity. This information is intended for use by trained professionals and does not replace a formal risk assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: While specific data is unavailable, the chemical structure suggests significant hazards. The aniline moiety is associated with acute toxicity, including methemoglobinemia (reduced oxygen-carrying capacity of the blood), and is considered a probable human carcinogen.[1][2][3] Organofluorine compounds can also be toxic and environmentally persistent.[4][5][6] Therefore, this compound should be treated as highly toxic, a potential carcinogen, and readily absorbed through the skin.

Q2: What are the potential symptoms of exposure?

A2: Based on the hazards of aniline, exposure could lead to headaches, dizziness, fatigue, and a bluish discoloration of the skin and lips (cyanosis), indicative of methemoglobinemia.[1][7] Skin and eye irritation are also possible.[1][8] High-level exposure could result in respiratory distress, collapse, and even death.[1]

Q3: What immediate actions should be taken in case of accidental exposure?

A3:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, holding the eyelids open.[1] Remove contact lenses if present. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Troubleshooting Experimental Issues

Q4: I am observing a discoloration of the compound. Is it still safe to use?

A4: Anilines are known to darken upon exposure to air and light.[3] This discoloration may indicate degradation or oxidation, which could potentially alter its reactivity and toxicity. It is recommended to use fresh material whenever possible. If discolored material must be used, it should be done with heightened safety precautions in a well-ventilated area, and the results should be interpreted with caution.

Q5: I need to heat the compound for my reaction. What precautions should I take?

A5: Heating anilines can increase their volatility and the risk of inhalation exposure. All heating procedures must be conducted within a certified chemical fume hood with excellent ventilation. The apparatus should be equipped with a condenser to minimize the escape of vapors. Continuous monitoring of the reaction temperature is crucial to prevent uncontrolled decomposition.

Q6: How do I handle a small spill of this compound powder?

A6: For a small spill, carefully cordon off the area. Wearing appropriate PPE (see Q7), gently cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust. Collect the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.

Data Presentation

Hazard Profile and Safety Recommendations
Compound Name This compound
CAS Number Not available
Assumed Hazards Highly toxic by inhalation, ingestion, and skin absorption.[1][3][7][8] Probable carcinogen.[1][2] Potential for organ and blood toxicity.[1][7] Environmental persistence.[4][9]
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory. For handling powders or volatile solutions, a full-face shield and respiratory protection may be necessary.
Engineering Controls All work must be conducted in a certified chemical fume hood.
Storage Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

Detailed Methodology for Handling a Potent Chemical Agent

  • Preparation:

    • Conduct a thorough risk assessment for the entire experimental procedure.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Weighing and Dispensing:

    • Weigh the compound in a disposable weigh boat or directly into the reaction vessel within the fume hood.

    • Use anti-static tools if the powder is fine and prone to dispersal.

    • Close the primary container immediately after dispensing.

  • Reaction Setup:

    • Perform all transfers and additions of the compound within the fume hood.

    • Use a closed or semi-closed system whenever possible to minimize the release of vapors or aerosols.

    • Ensure that the reaction vessel is properly secured and that any off-gassing is directed through a suitable trapping system.

  • Post-Reaction Workup and Cleanup:

    • Quench the reaction carefully in the fume hood.

    • Decontaminate all glassware and equipment that came into contact with the compound using a suitable solvent, followed by a thorough wash.

    • Dispose of all contaminated materials, including gloves, weigh boats, and liners, in a designated hazardous waste container.

Visualizations

risk_assessment_workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Post-Experiment start Identify Chemical (this compound) sds_check SDS Available? start->sds_check sds_yes Extract Hazard Data sds_check->sds_yes Yes sds_no Assume High Hazard (Aniline + Organofluorine) sds_check->sds_no No evaluate_procedure Evaluate Experimental Procedure (e.g., heating, scaling) sds_yes->evaluate_procedure sds_no->evaluate_procedure select_controls Select Controls (Hood, PPE, etc.) evaluate_procedure->select_controls implement_sop Implement Standard Operating Procedure select_controls->implement_sop conduct_experiment Conduct Experiment implement_sop->conduct_experiment decontamination Decontamination & Waste Disposal conduct_experiment->decontamination review_procedure Review & Document decontamination->review_procedure end End review_procedure->end

Caption: Risk assessment workflow for handling a chemical with unknown toxicity.

References

Technical Support Center: Synthesis of 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, optimized protocols, and answers to frequently asked questions regarding the synthesis of 4-(2,2-Difluoropropoxy)-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent method is a variation of the Williamson ether synthesis.[1][2][3] This involves the O-alkylation of 4-amino-3-methylphenol with a suitable 2,2-difluoropropyl electrophile, such as 1-bromo-2,2-difluoropropane or 1-iodo-2,2-difluoropropane, in the presence of a base.

Q2: Why is selective O-alkylation a challenge with aminophenols? A2: Aminophenols contain two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). The amino group is often more nucleophilic and can compete, leading to undesired N-alkylation or di-alkylation byproducts.[4][5] To achieve selective O-alkylation, the amino group can be temporarily protected, or reaction conditions can be carefully optimized to favor reaction at the phenoxide.[4][5][6]

Q3: What are the best bases and solvents for this reaction? A3: A moderately strong inorganic base is typically used to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[4][7] The choice of solvent is critical; polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are preferred as they effectively solvate the cation of the base and do not interfere with the nucleophilic attack.[7]

Q4: How can I monitor the progress of the reaction? A4: Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material (4-amino-3-methylphenol), the product, and any potential byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Q5: What are the primary safety concerns for this synthesis? A5: The starting material, 4-amino-3-methylphenol, and the final product are aromatic amines, which should be handled as potentially toxic and carcinogenic.[8] Many polar aprotic solvents like DMF are toxic. Alkylating agents are often toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Refer to the flowchart for a logical approach to problem-solving.

Problem 1: Low or No Product Yield

  • Possible Cause 1: Inactive Base or Insufficient Deprotonation.

    • Solution: Ensure the base (e.g., K₂CO₃) is dry and of high purity. If using sodium hydride (NaH), ensure it is fresh and handled under an inert atmosphere (e.g., Nitrogen or Argon) as it reacts with moisture. Consider using a stronger base like cesium carbonate, which is more soluble and effective.

  • Possible Cause 2: Poor Quality Alkylating Agent.

    • Solution: The 2,2-difluoropropyl halide can be unstable. Verify its purity by NMR or GC-MS before use. If it has degraded, purify it by distillation or use a freshly prepared batch.

  • Possible Cause 3: Reaction Temperature is Too Low.

    • Solution: While the Williamson ether synthesis is an Sₙ2 reaction that can often be run at room temperature, sterically hindered or less reactive substrates may require heating.[1] Gradually increase the temperature (e.g., to 60-80 °C) and monitor the reaction by TLC.

  • Possible Cause 4: Competitive N-Alkylation.

    • Solution: The formation of N-alkylated byproducts consumes starting materials. To favor O-alkylation, consider a protection strategy for the amine, such as forming an imine with benzaldehyde, which can be removed by hydrolysis after the etherification step.[4][5]

Problem 2: Formation of Multiple Impurities

  • Possible Cause 1: N-Alkylation and Di-alkylation.

    • Solution: This occurs when the amine group reacts in addition to or instead of the hydroxyl group. Use a slight excess of the aminophenol relative to the alkylating agent (e.g., 1.1 equivalents) to minimize di-alkylation. As mentioned above, protecting the amine group is the most robust solution.[4]

  • Possible Cause 2: Elimination (E2) Side Reaction.

    • Solution: The alkoxide base can also induce an elimination reaction on the alkyl halide, especially at higher temperatures, forming an alkene byproduct.[1] Use the mildest possible temperature that allows the reaction to proceed at a reasonable rate.

Problem 3: Difficulty in Product Purification

  • Possible Cause 1: Similar Polarity of Product and Starting Material.

    • Solution: Aromatic amines can be challenging to purify via standard silica gel chromatography due to their basicity and potential for tailing.[9] Consider using an amine-modified stationary phase or adding a small amount of a basic modifier like triethylamine (~0.5-1%) to the mobile phase to improve peak shape and separation.[9]

  • Possible Cause 2: Emulsion during Aqueous Workup.

    • Solution: After the reaction, quenching with water and extracting with an organic solvent can sometimes lead to emulsions. To break them, try adding a saturated brine solution (NaCl(aq)) or filtering the mixture through a pad of celite.

  • Possible Cause 3: Product is a Dark Oil or Solid.

    • Solution: Aromatic amines are susceptible to air oxidation, which can cause discoloration. Perform the workup and purification steps quickly and consider storing the final product under an inert atmosphere (Nitrogen or Argon) at a low temperature. Distillation or recrystallization may also be effective purification methods.[10][11]

Troubleshooting Flowchart

Troubleshooting start Low or No Yield? check_base Is the base active and dry? (e.g., K2CO3, NaH) start->check_base check_alkyl Is the alkylating agent pure? check_base->check_alkyl Yes sol_base Solution: Use fresh, dry base or a stronger base (Cs2CO3). check_base->sol_base No check_temp Is the temperature too low? check_alkyl->check_temp Yes sol_alkyl Solution: Purify or replace the alkylating agent. check_alkyl->sol_alkyl No check_N_alkylation Significant N-alkylation observed? check_temp->check_N_alkylation Yes sol_temp Solution: Increase temperature (e.g., to 60-80 °C) and monitor. check_temp->sol_temp No sol_N_alkylation Solution: Use a protection strategy for the amine group. check_N_alkylation->sol_N_alkylation Yes end_node Problem Solved check_N_alkylation->end_node No, other issue sol_base->end_node sol_alkyl->end_node sol_temp->end_node sol_N_alkylation->end_node

Caption: Troubleshooting logic for low-yield synthesis.

Optimized Experimental Protocol (Illustrative)

This protocol describes a representative procedure for the synthesis of this compound.

1. Reagents and Materials:

  • 4-amino-3-methylphenol (1.0 eq)

  • 1-bromo-2,2-difluoropropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

2. Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-3-methylphenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the aminophenol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromo-2,2-difluoropropane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by TLC every 2-3 hours until the starting aminophenol is consumed (typically 12-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts and wash them twice with brine to remove residual DMF.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

3. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • A gradient elution system, for example, starting with 5% ethyl acetate in hexane and gradually increasing to 20% ethyl acetate in hexane, is typically effective.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale oil or solid.

Data on Reaction Parameter Optimization

The following table presents illustrative data on how different reaction parameters can affect the yield and purity of the final product. This data is representative and intended for comparison purposes.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)Purity (by LCMS, %)Notes
1K₂CO₃ (2.0)Acetonitrile80246592Standard conditions, some N-alkylation observed.
2K₂CO₃ (2.0)DMF70187895DMF improves solubility and reaction rate.
3Cs₂CO₃ (1.5)DMF70128596Cesium carbonate shows higher reactivity.
4NaH (1.2)THF65207290Requires strictly anhydrous conditions.
5K₂CO₃ (2.0)DMF254835>98Low temperature is selective but very slow.
6K₃PO₄ (2.0)DMSO80167594Alternative base and solvent system.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from starting materials to the purified final product.

Workflow cluster_reaction Reaction Setup cluster_workup Workup & Extraction cluster_purification Purification Reactants 1. Add 4-amino-3-methylphenol and K2CO3 to dry DMF Stir 2. Stir at RT for 30 min Reactants->Stir Add_Alkyl 3. Add 1-bromo-2,2-difluoropropane Stir->Add_Alkyl Heat 4. Heat at 70°C and Monitor by TLC Add_Alkyl->Heat Quench 5. Cool and Quench with Water Heat->Quench Extract 6. Extract with Ethyl Acetate (3x) Quench->Extract Wash 7. Wash with Brine Extract->Wash Dry 8. Dry (MgSO4) and Concentrate Wash->Dry Column 9. Silica Gel Column Chromatography Dry->Column Fractions 10. Collect and Combine Fractions Column->Fractions Evaporate 11. Evaporate Solvent Fractions->Evaporate Final_Product Pure this compound Evaporate->Final_Product

Caption: General experimental workflow for the synthesis.

References

Troubleshooting guide for "4-(2,2-Difluoropropoxy)-2-methylaniline" experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 4-(2,2-Difluoropropoxy)-2-methylaniline is a specialized molecule with limited publicly available data. This guide has been developed by drawing upon established principles of organic synthesis and data from analogous aniline and fluorinated compounds. The provided protocols and troubleshooting advice should be regarded as illustrative and may require optimization for specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A1: A common and logical approach is a Williamson ether synthesis. This would involve the reaction of the sodium or potassium salt of 4-amino-3-methylphenol with a 2,2-difluoropropyl halide or sulfonate.

Q2: What are the key safety precautions when working with fluorinated anilines?

A2: Fluorinated anilines, like other anilines, are toxic and can be absorbed through the skin. Fluorinated organic compounds can also pose unique hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[1][2][3]

Q3: How can I purify the final product?

A3: Purification can typically be achieved through column chromatography on silica gel, followed by recrystallization or distillation under reduced pressure. The choice of solvent for chromatography will depend on the polarity of the product and any impurities. A gradient of ethyl acetate in hexanes is a common starting point.

Q4: What are the expected 1H and 19F NMR spectral features for this compound?

A4:

  • 1H NMR: Expect signals for the aromatic protons, the methyl group protons, the amine protons, and the methylene protons of the propoxy group. The methylene protons will likely show coupling to the adjacent fluorine atoms.

  • 19F NMR: A single resonance is expected for the two equivalent fluorine atoms, which will likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift will be in the typical range for aliphatic geminal difluoro compounds.[4][5][6][7][8]

Q5: What are the common challenges in synthesizing ethers from phenols (Williamson ether synthesis)?

A5: Common challenges include competing elimination reactions, especially with secondary or tertiary alkyl halides, and the low reactivity of some alkyl halides.[9][10][11][12][13] The basicity of the phenoxide can also influence the reaction outcome.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no conversion during ether synthesis 1. Incomplete deprotonation of the phenol. 2. Poor leaving group on the difluoropropyl electrophile. 3. Insufficient reaction temperature or time.1. Use a stronger base (e.g., NaH instead of K2CO3) and ensure anhydrous conditions. 2. Convert the 2,2-difluoropropanol to a better leaving group, such as a tosylate or mesylate. 3. Increase the reaction temperature and monitor the reaction by TLC.
Formation of multiple products 1. Competing O-alkylation and N-alkylation of the aminophenol. 2. Side reactions due to the basic conditions.1. Protect the amine group (e.g., as an acetamide) before the etherification, and deprotect it in a subsequent step. 2. Use milder basic conditions or a phase-transfer catalyst to improve selectivity.
Difficulty in purifying the product 1. Product and starting material have similar polarities. 2. Presence of hard-to-remove byproducts.1. Use a different solvent system for column chromatography or try a different purification technique like preparative HPLC. 2. Consider a chemical workup to remove specific impurities (e.g., an acid wash to remove basic impurities).
Ambiguous NMR or Mass Spec data 1. Presence of impurities. 2. Incorrect structure.1. Re-purify the sample and acquire new spectra. 2. Use 2D NMR techniques (e.g., HMBC, HSQC) to confirm the connectivity of the molecule. Compare the mass spectrum with the expected fragmentation pattern for aniline derivatives.[14][15][16]

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3-methylphenol (Precursor)

This protocol is adapted from the nitrosation and reduction of m-cresol.[17][18]

  • Nitrosation: Dissolve m-cresol in an acidic aqueous solution (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the low temperature.

  • Stir the reaction mixture for 1-2 hours at 0-5 °C. The 4-nitroso-3-methylphenol will precipitate.

  • Filter the solid, wash with cold water, and dry.

  • Reduction: Suspend the 4-nitroso-3-methylphenol in an appropriate solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent, such as iron powder or tin(II) chloride, in the presence of an acid (e.g., HCl).

  • Heat the mixture under reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction, neutralize with a base (e.g., sodium carbonate), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-3-methylphenol. Purify by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound

This protocol is a hypothetical Williamson ether synthesis.

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous N,N-dimethylformamide (DMF).

  • Add 4-amino-3-methylphenol (1 equivalent).

  • Cool the solution to 0 °C and add sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Etherification: Add 1-bromo-2,2-difluoropropane (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction to room temperature and quench carefully with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

experimental_workflow cluster_synthesis Synthesis Workflow cluster_purification Purification m-Cresol m-Cresol 4-Nitroso-3-methylphenol 4-Nitroso-3-methylphenol m-Cresol->4-Nitroso-3-methylphenol NaNO2, HCl 4-Amino-3-methylphenol 4-Amino-3-methylphenol 4-Nitroso-3-methylphenol->4-Amino-3-methylphenol Fe, HCl Deprotonation Deprotonation 4-Amino-3-methylphenol->Deprotonation NaH, DMF This compound This compound Deprotonation->this compound 1-bromo-2,2-difluoropropane Column Chromatography Column Chromatography This compound->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: A potential synthetic workflow for this compound.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Downstream Signaling Cascade Downstream Signaling Cascade Receptor Tyrosine Kinase->Downstream Signaling Cascade Activates Cell Proliferation Cell Proliferation Downstream Signaling Cascade->Cell Proliferation Promotes Aniline Derivative Aniline Derivative Aniline Derivative->Receptor Tyrosine Kinase Inhibits

Caption: Hypothetical inhibition of a signaling pathway by an aniline derivative.

References

Resolving common issues in the analysis of "4-(2,2-Difluoropropoxy)-2-methylaniline"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of "4-(2,2-Difluoropropoxy)-2-methylaniline".

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques recommended for characterizing this compound?

A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and impurity identification.

Q2: What are the expected sources of impurities in the synthesis of this compound?

A2: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities could include unreacted starting materials, isomers, or byproducts from incomplete fluorination or etherification steps. During the synthesis of related compounds like Trametinib, impurities from the starting 2-fluoro-4-iodo aniline have been observed.[1]

Q3: Are there any known stability issues with this compound?

A3: Aromatic amines can be susceptible to oxidation, which may be accelerated by exposure to air, light, or certain metal ions. It is advisable to store the compound in a cool, dark, and inert environment. Stability studies under varying conditions (e.g., pH, temperature, light exposure) are recommended to establish its degradation profile.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q: I am observing significant peak tailing for the main analyte peak. What could be the cause and how can I resolve it?

A: Peak tailing is a common issue when analyzing basic compounds like anilines.[2]

  • Possible Causes:

    • Secondary Interactions: The basic amine group can interact with acidic silanol groups on the silica-based stationary phase.

    • Column Overload: Injecting too much sample can lead to peak distortion.

    • Inappropriate Mobile Phase pH: If the pH is not optimal, the ionization state of the analyte can lead to poor peak shape.

    • Column Degradation: The column may be contaminated or have lost its efficiency.

  • Solutions:

    • Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups. Alternatively, use a mobile phase with a buffer at a pH that suppresses the ionization of the analyte.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

    • Column Washing or Replacement: Flush the column with a strong solvent or replace it if it's old or contaminated.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: The ¹⁹F NMR spectrum of my sample shows complex multiplets. How can I simplify the interpretation?

A: The difluoro group in the propoxy chain will couple to adjacent protons, leading to complex splitting patterns in both the ¹H and ¹⁹F NMR spectra.

  • Troubleshooting Steps:

    • ¹H Decoupling: Run a ¹⁹F{¹H} decoupled experiment to simplify the fluorine spectrum to a singlet, confirming the chemical shift of the fluorine atoms.

    • 2D NMR: Perform 2D correlation experiments like ¹H-¹⁹F HETCOR to definitively assign the couplings between specific protons and the fluorine nuclei.

    • High-Resolution Spectrometer: Use a higher field strength NMR spectrometer to better resolve the complex multiplets.

Hypothetical NMR Data Summary:

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H ~6.5-7.0m-
~4.2tJ(H,F) ≈ 12-15
~2.2s-
~1.8m-
¹³C ~110-150--
~124tJ(C,F) ≈ 240-250
~65tJ(C,F) ≈ 25-30
~20s-
~18s-
¹⁹F -80 to -120tJ(F,H) ≈ 12-15

Note: These are estimated values and should be confirmed by experimental data.

Mass Spectrometry (MS) Analysis

Q: I am not observing the molecular ion peak in the mass spectrum. What could be the reason?

A: The absence of a molecular ion peak can be common for certain classes of compounds, especially with energetic ionization techniques like electron ionization (EI).

  • Possible Causes & Solutions:

    • In-source Fragmentation: The molecule may be fragmenting immediately upon ionization. Using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can often preserve the molecular ion.

    • Formation of Adducts: In ESI, the molecule might preferentially form adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺).[3] Look for these adducts at higher m/z values.

    • Low Abundance: The molecular ion may be present but at a very low intensity.

Predicted MS Fragmentation Data (ESI+):

m/zIon
202.1[M+H]⁺
224.1[M+Na]⁺
182.1[M+H - HF]⁺

Based on predicted data for the related compound 4-(2,2-difluoroethoxy)-2-methylaniline.[3]

Experimental Protocols

HPLC Method for Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in the "Illustrative HPLC Method Parameters" table.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Acquire data for 20 minutes.

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire a ¹⁹F NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC, HETCOR) for complete structural assignment.

Visualizations

hplc_troubleshooting start Peak Tailing Observed check_interactions Secondary Silanol Interactions? start->check_interactions check_overload Column Overload? start->check_overload check_ph Mobile Phase pH Optimal? start->check_ph check_column Column Contamination/Age? start->check_column solution_interactions Add Competing Base (TEA) Use Base-Deactivated Column check_interactions->solution_interactions solution_overload Reduce Sample Concentration check_overload->solution_overload solution_ph Adjust Mobile Phase pH check_ph->solution_ph solution_column Wash or Replace Column check_column->solution_column

Caption: Troubleshooting workflow for HPLC peak tailing.

nmr_troubleshooting start Complex 19F NMR Multiplets decoupling Perform 1H Decoupling start->decoupling two_d_nmr Run 2D H-F HETCOR start->two_d_nmr high_field Use Higher Field Spectrometer start->high_field result_decoupling Simplifies to Singlet, Confirms Chemical Shift decoupling->result_decoupling result_two_d Assigns Specific H-F Couplings two_d_nmr->result_two_d result_high_field Improves Resolution of Multiplets high_field->result_high_field

Caption: Strategies for simplifying complex ¹⁹F NMR spectra.

References

Technical Support Center: Scale-Up Synthesis of 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the scale-up synthesis of 4-(2,2-Difluoropropoxy)-2-methylaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the preparation of this compound?

A1: A plausible and common synthetic approach involves a two-step process:

  • Williamson Ether Synthesis: Reaction of 2-methyl-4-nitrophenol with a suitable 2,2-difluoropropylating agent (e.g., 2,2-difluoropropyl tosylate or a similar leaving group) in the presence of a base to form 1-(2,2-difluoropropoxy)-2-methyl-4-nitrobenzene.

  • Nitro Group Reduction: Reduction of the nitro intermediate to the desired aniline using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Fe/HCl, SnCl₂).

Q2: What are the critical parameters to control during the Williamson ether synthesis step?

A2: Key parameters to monitor and control include:

  • Base Selection: The choice of base (e.g., K₂CO₃, NaH, Cs₂CO₃) can significantly impact reaction rate and yield. Carbonates are generally preferred for safety and cost on a larger scale.

  • Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile is typically used to facilitate the reaction. Solvent purity is crucial to avoid side reactions.

  • Temperature: The reaction temperature should be carefully controlled to balance reaction rate with the potential for side reactions, such as decomposition of the starting materials or product.

  • Stoichiometry: Precise control of the stoichiometry of the reactants is essential to maximize the yield of the desired product and minimize unreacted starting materials.

Q3: What challenges might be encountered during the nitro group reduction?

A3: Potential challenges during the reduction step include:

  • Incomplete Reaction: The reduction may stall if the catalyst is not sufficiently active or if catalyst poisons are present.

  • Over-reduction: In some cases, other functional groups can be sensitive to the reduction conditions.

  • Work-up and Purification: The work-up procedure to remove the catalyst and isolate the product can be challenging, especially on a large scale. The final product may require purification by distillation or crystallization to remove impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield in Williamson ether synthesis 1. Ineffective base. 2. Low reaction temperature. 3. Impure solvent or reagents. 4. Poor leaving group on the difluoropropylating agent.1. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ for higher reactivity). 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Ensure all reagents and the solvent are dry and of high purity. 4. Consider using a more reactive leaving group, such as triflate or iodide.
Formation of impurities in the ether synthesis step 1. O- vs. C-alkylation of the phenoxide. 2. Decomposition of starting materials or product at high temperatures.1. Optimize the solvent and counter-ion to favor O-alkylation. 2. Lower the reaction temperature and extend the reaction time.
Incomplete nitro group reduction 1. Catalyst deactivation. 2. Insufficient hydrogen pressure (for catalytic hydrogenation). 3. Insufficient amount of reducing agent (for metal-acid reduction).1. Increase catalyst loading or use a fresh batch of catalyst. 2. Increase hydrogen pressure. 3. Add additional reducing agent portion-wise.
Product degradation during work-up 1. Air oxidation of the aniline product. 2. Exposure to strong acidic or basic conditions for prolonged periods.1. Perform the work-up and purification under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize the time the product is in contact with strong acids or bases.
Difficulty in final product purification 1. Presence of closely related impurities. 2. Oily nature of the product.1. Optimize the reaction conditions to minimize impurity formation. 2. Explore different purification techniques, such as fractional distillation under reduced pressure or salt formation followed by crystallization.

Data Presentation

Table 1: Example Data for Williamson Ether Synthesis Optimization

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃DMF801265
2Cs₂CO₃DMF80885
3NaHTHF601078
4K₂CO₃Acetonitrile80 (reflux)2455

Table 2: Example Data for Nitro Group Reduction

Entry Reducing Agent Catalyst/Metal Solvent Temperature (°C) Yield (%)
1H₂ (50 psi)5% Pd/CEthanol2595
2Fe/HCl-Ethanol/H₂O8088
3SnCl₂·2H₂O-Ethanol7092

Experimental Protocols

Protocol 1: Synthesis of 1-(2,2-difluoropropoxy)-2-methyl-4-nitrobenzene

  • To a stirred solution of 2-methyl-4-nitrophenol (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,2-difluoropropyl tosylate (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor the progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

  • To a solution of 1-(2,2-difluoropropoxy)-2-methyl-4-nitrobenzene (1.0 eq) in ethanol, add 5% Pd/C (5 mol%).

  • Pressurize the reaction vessel with hydrogen gas (50 psi).

  • Stir the reaction at room temperature and monitor the hydrogen uptake.

  • After the reaction is complete (as indicated by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by vacuum distillation or crystallization.

Visualizations

Synthesis_Workflow Start 2-Methyl-4-nitrophenol Step1 Williamson Ether Synthesis Start->Step1 Reagent1 2,2-Difluoropropyl Tosylate Base (e.g., Cs2CO3) Solvent (e.g., DMF) Reagent1->Step1 Intermediate 1-(2,2-Difluoropropoxy)-2-methyl-4-nitrobenzene Step1->Intermediate Step2 Nitro Group Reduction Intermediate->Step2 Reagent2 Reducing Agent (e.g., H2, Pd/C) Reagent2->Step2 Product This compound Step2->Product Troubleshooting_Logic Problem Low Yield in Step 1 Cause1 Ineffective Base? Problem->Cause1 Cause2 Low Temperature? Problem->Cause2 Cause3 Impure Reagents? Problem->Cause3 Solution1 Use Stronger Base (e.g., Cs2CO3) Cause1->Solution1 Yes Solution2 Increase Temperature Cause2->Solution2 Yes Solution3 Use Anhydrous Reagents/Solvent Cause3->Solution3 Yes

Validation & Comparative

Spectral Data Validation of 4-(2,2-Difluoropropoxy)-2-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectral data for 4-(2,2-Difluoropropoxy)-2-methylaniline against publicly available data for structurally similar compounds. The information herein is intended to support the validation of experimental results and facilitate the characterization of this compound in research and development settings.

Predicted and Comparative Spectral Data

While specific experimental spectral data for this compound is not widely available in public databases, we can predict the expected spectral characteristics based on the analysis of related molecules. The following tables summarize these predictions alongside experimental data from similar compounds.

¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

CompoundAr-H (ppm)-OCH₂- (ppm)-CH₃ (aniline ring) (ppm)-CH₃ (propoxy) (ppm)-NH₂ (ppm)
This compound (Predicted) 6.6-6.8 (m, 3H)4.0-4.2 (t)2.1-2.2 (s, 3H)1.8-2.0 (t)3.5-4.0 (br s, 2H)
4-(Difluoromethoxy)-2-methylaniline[1]6.5-6.8 (m)-2.1 (s)-3.6 (br s)
2-Fluoro-4-methylaniline[2]6.7-7.0 (m)-2.2 (s)-3.6 (br s)
N-methylaniline[3]6.6-7.3 (m)---3.6 (s)
¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 101 MHz

CompoundC-O (ppm)C-N (ppm)Aromatic C (ppm)C-F₂ (ppm)-CH₃ (aniline ring) (ppm)-CH₃ (propoxy) (ppm)
This compound (Predicted) 150-155140-145115-130120-125 (t)17-1823-25 (t)
N-methylaniline[3][4]-149.5112.5, 117.3, 129.3---
4-Methylaniline hydrochloride[5]-130-140120-130-20-21-
4-(trifluoromethyl)-N-methylaniline[6]-152111.4, 126.5 (q), 121.7 (q), 127.3---
¹⁹F NMR Spectral Data

Solvent: CDCl₃

CompoundChemical Shift (ppm)Multiplicity
This compound (Predicted) -80 to -120t
Fluorine-substituted anilines[7]Variable (pH-dependent)s
Mass Spectrometry Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected m/z (M⁺)
This compound C₁₀H₁₃F₂NO201.21201
2,4-difluoro-N-methylaniline[8]C₇H₇F₂N143.13143
4-(2,2-difluoroethoxy)-2-methylaniline[9]C₉H₁₁F₂NO187.19187
IR Spectral Data
CompoundN-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound (Predicted) 3300-3500 (m, br)3000-3100 (w)1200-1300 (s)1000-1100 (s)
N-methylaniline[10]3411 (m)3050 (w)--
2,4-difluoro-N-methylaniline[8]~3400 (m)~3050 (w)-1100-1300 (s)
4-Methylaniline hydrochloride[11]2500-3000 (br)~3000 (w)--

Experimental Protocols

Standard procedures for obtaining the spectral data are outlined below.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Acquire spectra with a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire spectra with a spectral width of 0 to 200 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds. Proton decoupling is typically applied.

    • ¹⁹F NMR: Acquire spectra with a wide spectral width (e.g., +50 to -250 ppm) and use an appropriate reference standard (e.g., CFCl₃).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition Parameters:

    • ESI-MS: Infuse the sample solution directly into the source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Introduce the sample via a direct insertion probe or through a GC inlet. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters: Acquire the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectral Data Validation

The following diagram illustrates a logical workflow for the validation of spectral data for a novel compound like this compound.

Spectral_Data_Validation cluster_synthesis Compound Synthesis & Purification cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Validation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR Acquire Spectra MS Mass Spectrometry (EI, ESI) Purification->MS Acquire Spectra IR IR Spectroscopy Purification->IR Acquire Spectra Data_Comparison Compare Experimental vs. Predicted Data NMR->Data_Comparison Experimental Data MS->Data_Comparison Experimental Data IR->Data_Comparison Experimental Data Structure_Prediction Predict Spectral Data (from structure) Structure_Prediction->Data_Comparison Literature_Comparison Compare with Data of Similar Compounds Data_Comparison->Literature_Comparison Structure_Confirmation Structure Confirmation Literature_Comparison->Structure_Confirmation Validate

Caption: Workflow for the synthesis, spectral data acquisition, and structural validation of this compound.

References

A Comparative Analysis: 4-(2,2-Difluoropropoxy)-2-methylaniline versus its Non-Fluorinated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of "4-(2,2-Difluoropropoxy)-2-methylaniline" and its non-fluorinated counterpart, "4-propoxy-2-methylaniline." The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve biological activity.[1][2][3][4] This document outlines the expected differences in performance between these two compounds, supported by established principles and generalized experimental data.

Physicochemical Properties: The Impact of Fluorination

The introduction of a difluoro group on the propoxy moiety is anticipated to significantly alter the physicochemical properties of the parent aniline derivative. Key differences are expected in lipophilicity (LogP) and the basicity of the aniline nitrogen (pKa).

Table 1: Predicted Physicochemical Properties

PropertyThis compound (Fluorinated)4-Propoxy-2-methylaniline (Non-Fluorinated)Expected Difference
LogP ~3.5 - 4.0~3.0 - 3.5Increased lipophilicity
pKa ~4.0 - 4.5~4.5 - 5.0Decreased basicity
Polar Surface Area (Ų) ~38.3~38.3No significant change
Molecular Weight ( g/mol ) 201.22165.23Increased molecular weight

Note: The values presented are estimates based on computational models and known effects of fluorination.

The increased lipophilicity of the fluorinated analog can be attributed to the hydrophobic nature of the C-F bond.[5] This property can influence membrane permeability and interaction with biological targets.[6] The strong electron-withdrawing effect of the fluorine atoms is expected to decrease the electron density on the aniline nitrogen, thereby reducing its basicity (pKa). This can have profound effects on drug-receptor interactions and pharmacokinetic properties.

Metabolic Stability: Blocking a Key Metabolic Hotspot

A primary reason for introducing fluorine into drug candidates is to block sites of metabolic oxidation.[1][2] The propoxy group in the non-fluorinated analog is susceptible to O-dealkylation by cytochrome P450 enzymes, a common metabolic pathway for alkoxy-containing compounds. The presence of the gem-difluoro group in "this compound" is expected to sterically and electronically hinder this metabolic process, leading to a significant increase in metabolic stability.

Table 2: Hypothetical Metabolic Stability Data in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound> 60< 10
4-Propoxy-2-methylaniline~ 15~ 92

Note: These are hypothetical data based on the expected metabolic protection conferred by the difluoro group.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound using liver microsomes.[7][8][9]

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound at a final concentration of 1 µM with human liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

  • Determine the half-life (t½) and intrinsic clearance (CLint).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock pre_incubate Pre-incubate Compound and Microsomes at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome Suspension prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

Workflow for Metabolic Stability Assay

Biological Activity: Kinase Inhibition

Aniline derivatives are a common structural motif in kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.[10][11] The electronic and conformational changes induced by the 2,2-difluoropropoxy group can influence the binding affinity of the compound to the target kinase.

cluster_pathway Generic Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factors erk->transcription_factor proliferation Cell Proliferation, Survival, etc. transcription_factor->proliferation inhibitor Aniline-based Kinase Inhibitor inhibitor->raf

Generic Kinase Signaling Pathway Inhibition

Table 3: Hypothetical Kinase Inhibition Data (IC50 values)

CompoundTarget Kinase (e.g., BRAF) IC50 (nM)Off-target Kinase (e.g., KDR) IC50 (nM)
This compound25> 1000
4-Propoxy-2-methylaniline150> 1000

Note: These are hypothetical data. The improved potency of the fluorinated analog could be due to more favorable interactions within the kinase binding pocket.

Experimental Protocol: Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a compound against a target kinase.[12][13][14]

Materials:

  • Recombinant kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compound and positive control inhibitor (e.g., staurosporine)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a microplate, add the kinase enzyme, the kinase substrate, and the test compound dilutions.

  • Allow the compound to pre-incubate with the enzyme for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) on a microplate reader.

  • Plot the percentage of kinase inhibition versus the compound concentration and determine the IC50 value using non-linear regression.

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_compound Prepare Compound Serial Dilutions add_reagents Add Kinase, Substrate, and Compound to Plate prep_compound->add_reagents prep_reagents Prepare Kinase, Substrate, and ATP prep_reagents->add_reagents pre_incubate Pre-incubate add_reagents->pre_incubate start_reaction Initiate with ATP pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Plate (Luminescence/Fluorescence) stop_reaction->read_plate data_analysis Plot Inhibition Curve and Calculate IC50 read_plate->data_analysis

Workflow for Kinase Inhibition Assay

Cellular Activity: Antiproliferative Effects

The enhanced metabolic stability and potentially improved kinase inhibitory activity of "this compound" are expected to translate into superior performance in cell-based assays. An antiproliferation assay, such as the MTT assay, can be used to assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Table 4: Hypothetical Antiproliferative Activity (EC50 values)

CompoundCancer Cell Line (e.g., A375) EC50 (µM)Normal Cell Line (e.g., HFF-1) EC50 (µM)
This compound0.5> 20
4-Propoxy-2-methylaniline3.2> 20

Note: These are hypothetical data. The lower EC50 value for the fluorinated compound in the cancer cell line suggests greater on-target cellular potency, likely due to its increased metabolic stability and sustained target engagement.

Experimental Protocol: MTT Cell Proliferation Assay

This protocol provides a general procedure for assessing cell viability and proliferation using the MTT assay.[15][16]

Materials:

  • Cancer cell line and normal cell line

  • Cell culture medium and supplements (e.g., FBS, antibiotics)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability versus the compound concentration and determine the EC50 value.

cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat_cells Treat with Serial Dilutions of Compound adhere->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate EC50 read_absorbance->analyze

Workflow for MTT Cell Proliferation Assay

Conclusion

Based on established principles of medicinal chemistry, "this compound" is anticipated to exhibit a superior drug-like profile compared to its non-fluorinated analog, "4-propoxy-2-methylaniline." The strategic incorporation of the difluoro group is expected to block a key site of metabolism, leading to enhanced metabolic stability. This improvement, combined with favorable modifications to its physicochemical properties, is likely to result in increased potency in both biochemical and cell-based assays. While the data presented in this guide are hypothetical, they are based on well-documented trends in fluorine chemistry.[1][3][17][18] Direct experimental validation is necessary to confirm these expected advantages. This guide serves as a valuable resource for researchers and drug development professionals in understanding the potential benefits of targeted fluorination in optimizing aniline-based lead compounds.

References

Biological activity screening of "4-(2,2-Difluoropropoxy)-2-methylaniline" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of fluorinated aniline compounds, with a focus on anticancer, antimicrobial, and insecticidal activities.

Introduction

Fluorinated organic molecules have garnered significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity to target proteins, and altered lipophilicity. Aniline derivatives, a versatile class of compounds, have been extensively explored for various biological activities. The incorporation of fluorine or fluorinated moieties, such as the difluoropropoxy group, into an aniline scaffold is a promising strategy for the development of novel therapeutic and crop protection agents. This guide summarizes the biological activities, experimental protocols, and potential mechanisms of action of several classes of fluorinated aniline derivatives, providing a valuable resource for the screening and development of new compounds.

Anticancer Activity of Fluorinated Aniline Derivatives

Several studies have demonstrated the potential of fluorinated aniline derivatives as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Fluoro-substituted Anilinoquinazolines and Anilinoquinolines

Derivatives of 4-anilinoquinazoline and 4-anilinoquinoline are a well-established class of anticancer agents, with some compounds approved for clinical use. The introduction of fluorine substituents on the aniline ring can significantly modulate their activity.

Comparative Data:

Compound ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7-Fluoro-4-anilinoquinolinesBGC8234.65 - 8.32Gefitinib19.27
7-Fluoro-4-anilinoquinolinesHeLa7.15 - 10.18Gefitinib17.12
Fluoro-anilino-hydroxybenzoquinonesA375 (Melanoma)12.25PLX4032-

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, BGC823) are seeded in 96-well plates at a density of 1.0–2.0 × 10³ cells per well and incubated overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 96 hours.

  • MTT Addition: A fresh solution of MTT is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 490 nm.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[1]

Signaling Pathway:

Many 4-anilinoquinazoline and 4-anilinoquinoline derivatives target the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Anilinoquinoline Derivative Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

Antimicrobial Activity of Fluorinated Aniline Derivatives

The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Fluorinated anilines have shown promise in this area.

Trifluoro-Anilines

Studies have investigated the antimicrobial efficacy of trifluoro-aniline derivatives against various bacterial species, including Vibrio species.

Comparative Data:

CompoundTarget BacteriaMIC (µg/mL)
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus100
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus50

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.

  • Bacterial Culture: A standardized inoculum of the target bacteria is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[2]

Experimental Workflow:

MIC_Workflow start Start culture Prepare Bacterial Inoculum start->culture dilutions Perform Serial Dilutions of Test Compounds culture->dilutions inoculate Inoculate Microtiter Plates dilutions->inoculate incubate Incubate Plates inoculate->incubate read Visually Assess for Bacterial Growth incubate->read end Determine MIC read->end

Minimum Inhibitory Concentration (MIC) Assay Workflow

Insecticidal Activity of Fluorinated Aniline Derivatives

Fluorinated compounds play a crucial role in modern agriculture as insecticides. Fluorinated aniline derivatives have been developed to target specific insect pests.

Fluorinated Aniline Anthranilic Diamides

This class of compounds has shown significant insecticidal activity, particularly against lepidopteran pests. Their mode of action often involves the modulation of insect ryanodine receptors (RyRs).

Comparative Data:

CompoundTarget PestLC50 (mg/L)Reference CompoundLC50 (mg/L)
Compound II lPlutella xylostella8.0-fold higher potency than ChlorantraniliproleChlorantraniliprole-
Compound II kSpodoptera frugiperda0.56Chlorantraniliprole0.31
Compound II aaSpodoptera frugiperda0.46Chlorantraniliprole0.31

Experimental Protocol: Calcium Imaging for Ryanodine Receptor Activity

To confirm the mechanism of action of these insecticides, calcium imaging experiments are often performed on insect neurons.

  • Neuron Culture: Primary neurons are isolated from the target insect and cultured.

  • Fluorescent Dye Loading: The neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: The test compounds are applied to the cultured neurons.

  • Fluorescence Microscopy: Changes in intracellular calcium concentration are monitored using a fluorescence microscope. An increase in fluorescence indicates the opening of calcium channels, such as the ryanodine receptor.

  • Data Analysis: The fluorescence intensity is quantified to determine the effect of the compounds on calcium influx.[3]

Conclusion

While specific data for "4-(2,2-Difluoropropoxy)-2-methylaniline" derivatives remains to be elucidated, the broader class of fluorinated aniline derivatives demonstrates significant potential across multiple biological applications. The examples provided in this guide highlight the promising anticancer, antimicrobial, and insecticidal activities of these compounds. Further synthesis and screening of novel derivatives, including those with the 2,2-difluoropropoxy moiety, are warranted to explore their full therapeutic and agrochemical potential. The experimental protocols and pathway diagrams presented here offer a foundational framework for researchers embarking on the evaluation of these and other novel chemical entities.

References

A Comparative Guide to the Qualification of 4-(2,2-Difluoropropoxy)-2-methylaniline as a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the accuracy and reliability of analytical measurements are paramount. These measurements underpin the safety, efficacy, and quality of new chemical entities. Central to achieving this precision is the use of highly characterized reference standards. For a novel compound such as "4-(2,2-Difluoropropoxy)-2-methylaniline," for which commercial reference standards may not be readily available, a rigorous in-house qualification process is essential.

This guide provides a comparative overview of the analytical methodologies crucial for the purity assessment and qualification of a new batch of this compound as a reference standard. It is intended for researchers, scientists, and drug development professionals who are tasked with establishing the purity and fitness-for-purpose of such materials.

The Orthogonal Approach to Purity Assessment

A cornerstone of reference standard qualification is the use of orthogonal analytical techniques. This approach employs multiple, distinct analytical methods that measure the same attribute (in this case, purity) based on different chemical or physical principles. This strategy minimizes the risk of overlooking impurities that may not be detected by a single method. The final purity value is typically determined using a mass balance approach, which subtracts the levels of all identified impurities (organic, inorganic, residual solvents, water) from 100%.

The quality and purity of reference standards are critical for reaching scientifically valid results.[1][2] The United States Pharmacopeia (USP) defines reference-standard materials as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".[1][2]

Comparative Analysis of Key Purity Assessment Techniques

The qualification of this compound as a reference standard necessitates a suite of analytical tests. Below is a comparison of the primary techniques and the data they provide.

Analytical Technique Principle of Measurement Information Provided Primary Application in Purity Assessment Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Separation and quantification of non-volatile organic impurities.Assay and organic impurity determination.High resolution, sensitivity, and widely applicable.[3]May not detect non-UV active or volatile impurities.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.Detection and quantification of residual solvents and volatile organic impurities.Residual solvent analysis.Excellent for volatile and semi-volatile compounds.[4]Not suitable for non-volatile or thermally labile compounds.
Quantitative NMR (qNMR) Absorption of radio waves by atomic nuclei in a magnetic field.Absolute purity measurement without a separate reference standard for the analyte itself.[3]Orthogonal assay method for purity confirmation.Provides an absolute measure of purity and structural information.[3]Lower sensitivity compared to chromatographic methods; requires a certified internal standard.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation and identification of impurities.[3]Impurity identification and structural elucidation.High sensitivity and specificity for molecular identification.[3]Not inherently quantitative without appropriate calibration.
Karl Fischer Titration Coulometric or volumetric titration based on a reaction with water.Precise quantification of water content.Water content determination.High accuracy and precision for water determination.Only measures water content.
Thermogravimetric Analysis (TGA) Measurement of mass loss as a function of temperature.Determination of total volatile content (water and residual solvents).Assessment of total volatile impurities.Provides information on thermal stability.Not specific; measures total mass loss from all volatile components.
Residue on Ignition (ROI) / Sulfated Ash Combustion of the sample to determine the amount of non-combustible residue.Quantification of inorganic impurities.Inorganic impurity content.Standardized pharmacopeial method.Can be time-consuming and may not be suitable for all substances.
Illustrative Purity Assessment of a Hypothetical Batch

The following table summarizes hypothetical data for a batch of this compound intended for use as a reference standard.

Parameter Analytical Method Result
Organic Purity HPLC-UV (Area % Normalization)99.85%
Total Organic Impurities HPLC-UV0.15%
Water Content Karl Fischer Titration0.05%
Residual Solvents Headspace GC-FID0.08% (Acetone: 0.03%, Heptane: 0.05%)
Inorganic Impurities Residue on Ignition<0.01%
Purity by Mass Balance Calculated 99.72%
Purity (Assay) qNMR (vs. certified internal standard) 99.7%

Calculation for Purity by Mass Balance: 100% - (Total Organic Impurities + Water Content + Residual Solvents + Inorganic Impurities) = 100% - (0.15% + 0.05% + 0.08% + 0.01%) = 99.71%

The close agreement between the mass balance calculation and the orthogonal qNMR assay provides a high degree of confidence in the assigned purity of 99.7%.

Detailed Experimental Protocols

Detailed and validated methods are crucial for obtaining reliable data.[2] The following are representative protocols for the key experiments.

Organic Purity by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by area percent normalization, where the peak area of the main component is divided by the total area of all peaks.

Residual Solvents by Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent).

  • Carrier Gas: Helium or Hydrogen, at a constant flow.

  • Oven Temperature Program:

    • Initial: 40 °C for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the reference standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

  • Quantification: The concentration of each residual solvent is determined by comparing the peak response to that of a certified reference standard of the corresponding solvent.

Water Content by Karl Fischer Titration
  • Instrumentation: A coulometric Karl Fischer titrator.

  • Reagent: Anhydrous methanol and a commercial Karl Fischer reagent for coulometric systems.

  • Procedure:

    • Standardize the instrument by running a blank to ensure a low drift rate.

    • Inject a known amount of pure water (e.g., 1 µL) to verify the system's accuracy.

    • Accurately weigh a suitable amount of the this compound sample and add it directly to the titration cell.

    • The instrument will automatically titrate the water present in the sample and provide the result as a percentage of the total mass.

Visualizing the Qualification Process

Diagrams can effectively illustrate complex workflows and relationships. The following diagrams, created using the DOT language, outline the logical flow of reference standard qualification.

Reference_Standard_Qualification_Workflow cluster_synthesis Material Synthesis & Initial Characterization cluster_testing Comprehensive Purity Assessment cluster_orthogonal Orthogonal Method Confirmation cluster_finalization Purity Assignment & Documentation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Initial_ID Initial Identity Confirmation (e.g., NMR, MS) Purification->Initial_ID HPLC HPLC for Organic Purity Initial_ID->HPLC GC GC for Residual Solvents Initial_ID->GC KF Karl Fischer for Water Content Initial_ID->KF ROI Residue on Ignition for Inorganic Impurities Initial_ID->ROI qNMR Quantitative NMR (qNMR) Assay Initial_ID->qNMR Mass_Balance Mass Balance Calculation HPLC->Mass_Balance GC->Mass_Balance KF->Mass_Balance ROI->Mass_Balance Final_Purity Assign Final Purity Value qNMR->Final_Purity Mass_Balance->Final_Purity COA Generate Certificate of Analysis (CoA) Final_Purity->COA

Caption: Workflow for the qualification of a new reference standard.

Mass_Balance_Concept cluster_impurities Impurity Contributions Total_Material Total Material (100%) Purity Assigned Purity Total_Material->Purity - (Sum of all impurities) = Organic_Impurities Organic Impurities (from HPLC) Organic_Impurities->Purity Water Water Content (from Karl Fischer) Water->Purity Residual_Solvents Residual Solvents (from GC) Residual_Solvents->Purity Inorganic_Impurities Inorganic Impurities (from ROI) Inorganic_Impurities->Purity

Caption: Conceptual diagram of the mass balance approach to purity assignment.

References

Comparative Analysis of Difluoroalkoxy Aniline Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Difluoroalkoxy anilines are a class of chemical compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The incorporation of a difluoroalkoxy group into the aniline scaffold can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative analysis of various difluoroalkoxy aniline isomers, offering valuable insights for researchers, scientists, and drug development professionals. We present a summary of key quantitative data, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties of Difluoroalkoxy Aniline Isomers

The position of the difluoroalkoxy group on the aniline ring significantly impacts the compound's properties such as lipophilicity (LogP), boiling point, and melting point. These parameters are crucial in drug design as they affect absorption, distribution, metabolism, and excretion (ADME) profiles. Below is a comparative table summarizing the available data for select difluoro- and difluoromethoxy-aniline isomers.

IsomerMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)LogP
2,4-DifluoroanilineC₆H₅F₂N129.11170-17222-241.58
3,5-DifluoroanilineC₆H₅F₂N129.1118838-411.58
2-(Difluoromethoxy)anilineC₇H₇F₂NO159.13205N/A1.83
3-(Difluoromethoxy)anilineC₇H₇F₂NO159.13230.1N/A1.83
4-(Difluoromethoxy)anilineC₇H₇F₂NO159.13231N/A1.76

Spectroscopic Data: 1H and 13C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. The chemical shifts in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern of the aniline ring.

Isomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2,4-Difluoroaniline 6.80-6.60 (m, 2H), 6.55-6.45 (m, 1H), 3.75 (br s, 2H)154.5 (dd, J=235, 12 Hz), 150.8 (dd, J=240, 12 Hz), 132.5 (dd, J=10, 3 Hz), 111.5 (dd, J=22, 4 Hz), 104.0 (dd, J=26, 4 Hz)
3,5-Difluoroaniline 6.25-6.15 (m, 3H), 3.70 (br s, 2H)164.5 (dd, J=245, 15 Hz), 149.0 (t, J=13 Hz), 101.5 (t, J=26 Hz), 95.0 (t, J=22 Hz)
4-(Difluoromethoxy)aniline 6.95 (d, J=8.8 Hz, 2H), 6.70 (d, J=8.8 Hz, 2H), 6.45 (t, J=74.5 Hz, 1H), 3.70 (br s, 2H)150.2, 142.5, 120.5, 115.8, 115.5 (t, J=258 Hz)

Note: NMR data is illustrative and may vary based on the solvent and instrument used.

Experimental Protocols

Synthesis of 4-(Difluoromethoxy)aniline

This protocol describes a common method for the synthesis of 4-(difluoromethoxy)aniline starting from 4-nitrophenol.

Materials:

  • 4-Nitrophenol

  • Sodium hydroxide (NaOH)

  • Monochlorodifluoromethane (HCFC-22)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene

  • In a round-bottom flask, dissolve 4-nitrophenol in DMF.

  • Add sodium hydroxide pellets portion-wise while stirring at room temperature.

  • Cool the mixture to 0°C in an ice bath.

  • Bubble monochlorodifluoromethane gas through the reaction mixture for a specified time, maintaining the temperature below 10°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(difluoromethoxy)nitrobenzene.

Step 2: Reduction to 4-(Difluoromethoxy)aniline

  • To a solution of 4-(difluoromethoxy)nitrobenzene in ethanol and water, add iron powder and ammonium chloride.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(difluoromethoxy)aniline.

Determination of Lipophilicity (LogP) by RP-HPLC

Lipophilicity is a critical parameter in drug discovery, and it is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for its indirect determination.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • Acetonitrile (ACN) and water (HPLC grade) as mobile phase components

  • A set of standard compounds with known LogP values

  • The difluoroalkoxy aniline isomer to be tested

Procedure:

  • Prepare a series of mobile phases with varying compositions of acetonitrile and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v).

  • Inject a solution of each standard compound and the test compound onto the HPLC column for each mobile phase composition.

  • Record the retention time (t_R) for each compound.

  • Determine the void time (t_0) of the system by injecting a non-retained compound (e.g., uracil).

  • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

  • For each compound, extrapolate the logarithm of the capacity factor (log k) to 100% water as the mobile phase (log k_w). This can be done by plotting log k versus the percentage of organic modifier and extrapolating to 0%.

  • Create a calibration curve by plotting the known LogP values of the standard compounds against their determined log k_w values.

  • Determine the LogP of the test compound by interpolating its log k_w value on the calibration curve.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are abundant in the liver.

Materials and Equipment:

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound (difluoroalkoxy aniline isomer)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction and protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate the test compound and the positive control with HLM in phosphate buffer at 37°C for a short period.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

  • A shorter half-life indicates lower metabolic stability.

Visualization of Experimental Workflow and Biological Pathways

Visual diagrams are powerful tools for understanding complex processes. The following diagrams, created using the DOT language, illustrate a typical drug discovery workflow incorporating difluoroalkoxy aniline isomers and a simplified signaling pathway where such compounds might act as inhibitors.

DrugDiscoveryWorkflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization Start Aniline Precursor Synth Synthesis of Difluoroalkoxy Aniline Isomers Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify PhysChem Physicochemical Properties (LogP, Solubility) Purify->PhysChem MetStab Metabolic Stability (Liver Microsomes) Purify->MetStab BioAssay Biological Activity (Target Binding) Purify->BioAssay SAR Structure-Activity Relationship (SAR) PhysChem->SAR MetStab->SAR BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt Candidate Drug Candidate Selection LeadOpt->Candidate End End Candidate->End Preclinical & Clinical Development

Caption: Drug discovery workflow for difluoroalkoxy aniline isomers.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Ligand Growth Factor Ligand->Receptor Inhibitor Difluoroalkoxy Aniline Derivative (Inhibitor) Inhibitor->RAF Inhibition

Caption: Simplified MAPK/ERK signaling pathway with a potential point of inhibition.

Conclusion

The isomeric position of the difluoroalkoxy group on the aniline ring plays a critical role in determining the molecule's overall properties. This comparative guide provides a foundational understanding of these differences, offering valuable data and protocols to aid researchers in the rational design of novel drug candidates and functional materials. Further systematic studies on a broader range of isomers are warranted to fully elucidate the structure-property relationships within this important class of compounds.

Validating the structure of "4-(2,2-Difluoropropoxy)-2-methylaniline" via crystallography

Author: BenchChem Technical Support Team. Date: November 2025

Validating the Structure of Novel Compounds: A Comparative Guide to Crystallography

For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography for the structural validation of small molecules, using the novel compound "4-(2,2-Difluoropropoxy)-2-methylaniline" as a representative example. While specific crystallographic data for this compound is not publicly available, this guide outlines the principles and methodologies that would be employed for its structural analysis and compares this technique with a principal alternative, Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Elucidation Techniques: A Head-to-Head Comparison

The two primary methods for determining the absolute structure of a small organic molecule are single-crystal X-ray diffraction (SCXRD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited to different aspects of structural analysis.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the diffraction pattern of X-rays by a single crystal to determine the arrangement of atoms in the crystal lattice.[1]Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field to determine the chemical environment and connectivity of atoms.[2][3]
Sample Phase Solid (requires a high-quality single crystal).[4]Liquid (sample is dissolved in a suitable solvent).[3]
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[1]Information on the chemical environment, connectivity of atoms, and through-space interactions (e.g., NOE).[5]
Key Advantages Provides an unambiguous and highly detailed 3D structure.[6]Can study molecules in a solution state, which can be more biologically relevant, and provides information on molecular dynamics.[7][8]
Key Limitations The primary bottleneck is the need to grow a suitable single crystal, which can be challenging and time-consuming.[6] Does not provide information on the molecule's dynamics in solution.[3]Provides a time-averaged structure in solution and may not be suitable for determining the precise solid-state conformation. Structure determination can be more complex for larger molecules.[5]
Resolution Atomic resolution.[6]Typically provides information on connectivity and relative stereochemistry; precise atomic coordinates are calculated from restraints.

Experimental Protocol: Single-Crystal X-ray Crystallography

The following outlines a general methodology for the structural validation of a small organic molecule like "this compound" using single-crystal X-ray diffraction.

1. Crystal Growth (Crystallization)

This is often the most challenging step in the process. The goal is to obtain a single, well-ordered crystal of sufficient size (typically >0.1 mm in all dimensions).[4] Common techniques for small molecules include:

  • Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed, leading to the formation of crystals.[9] The choice of solvent is crucial and can significantly influence crystal quality.[10]

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.[6]

2. Crystal Mounting and Data Collection

  • A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[4]

3. Data Processing and Structure Solution

  • The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the diffracted X-rays.

  • The phases of the diffracted X-rays are determined using computational methods.

  • An initial electron density map is calculated, from which a preliminary model of the molecule can be built.

4. Structure Refinement and Validation

  • The initial model is refined against the experimental data to improve the fit and obtain the final, high-resolution structure.

  • The final structure is validated to ensure its quality and accuracy. This includes checking bond lengths, bond angles, and other geometric parameters.

Visualizing the Workflow and Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

X-ray Crystallography Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output A Compound Synthesis & Purification B Crystal Growth A->B High Purity Sample C Crystal Mounting B->C D X-ray Diffraction Data Collection C->D E Data Processing D->E F Structure Solution E->F G Structure Refinement & Validation F->G H Final 3D Molecular Structure G->H

Caption: Workflow for validating a chemical structure using X-ray crystallography.

Comparison of Structural Elucidation Techniques cluster_main Structural Elucidation of Small Molecules cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy A Primary Goal: Determine 3D Atomic Arrangement B Requires Single Crystal A->B E Requires Soluble Sample A->E C Provides Static 3D Structure (Solid State) B->C D Unambiguous Bond Connectivity & Stereochemistry C->D F Provides Information on Connectivity & Dynamics (Solution State) E->F G Infers Structure from Spectral Data F->G

Caption: Logical comparison of X-ray Crystallography and NMR for structural elucidation.

References

Structure-Activity Relationship of 4-(2,2-Difluoropropoxy)-2-methylaniline Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Tropomyosin Receptor Kinase A (TRKA)

The "4-(2,2-Difluoropropoxy)-2-methylaniline" scaffold is a key component of several potent and selective inhibitors of Tropomyosin receptor kinase A (TRKA). TRKA, encoded by the NTRK1 gene, is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system.[1] Dysregulation of TRKA signaling, often through gene fusions, is an oncogenic driver in a variety of adult and pediatric cancers.[2] Therefore, inhibitors of TRKA are a promising class of targeted cancer therapies.

Data Presentation: Inferred Structure-Activity Relationships

Due to the absence of a publicly available, comprehensive quantitative SAR dataset for a series of "this compound" analogs, this section provides a qualitative summary of expected SAR trends based on the analysis of related TRKA inhibitors found in patent literature and scientific publications. These trends are presented to guide the rational design of new analogs.

Table 1: Inferred Qualitative Structure-Activity Relationships of this compound Analogs as TRKA Inhibitors

Molecular ScaffoldModificationInferred Impact on ActivityRationale
Aniline Moiety Substitution at the 2-position (e.g., methyl)Generally favorableThe methyl group can provide beneficial steric interactions within the kinase hinge-binding region and may enhance selectivity.
Substitution at other positionsVariableSubstitutions on the aniline ring can modulate potency and selectivity, but the effect is highly dependent on the specific substituent and its position.
Alkoxy Linker Difluoro substitution on the propoxy groupPotentially enhances metabolic stability and binding affinityFluorine substitution can block sites of metabolism and the electron-withdrawing nature of the difluoro group can influence the electronic properties of the molecule, potentially improving interactions with the target.
Length and nature of the alkoxy chainCan be optimizedThe length and flexibility of the linker that connects to a larger heterocyclic system are critical for optimal positioning within the ATP-binding pocket of the kinase.
"Warhead" or Heterocyclic Moiety Varies (e.g., pyrazoles, pyridines, pyrimidines)Crucial for potent inhibitionThis portion of the molecule typically forms key hydrogen bonding interactions with the hinge region of the kinase and extends into the ATP-binding pocket. The specific heterocycle and its substituents are major determinants of potency and selectivity.

Key SAR Observations from Related Compounds:

  • Hinge-Binding Moiety: The aniline nitrogen and often an adjacent nitrogen-containing heterocycle are critical for forming hydrogen bonds with the hinge region of the TRKA kinase domain.

  • Hydrophobic Pocket Interactions: The 2-methyl group and the 4-(2,2-difluoropropoxy) group likely occupy and interact with hydrophobic regions of the ATP-binding pocket, contributing to binding affinity.

  • Solvent-Front Interactions: Modifications to the heterocyclic "warhead" that extend towards the solvent-front of the ATP-binding site can be explored to improve potency and selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of "this compound" analogs as TRKA inhibitors.

TRKA Kinase Assay (Biochemical Assay)

This protocol describes a common method for measuring the enzymatic activity of TRKA and the inhibitory potential of test compounds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against TRKA.

Materials:

  • Recombinant human TRKA enzyme

  • Biotinylated peptide substrate (e.g., Biotin-Poly-Glu-Tyr)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Streptavidin-coated plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the TRKA enzyme and biotinylated peptide substrate in assay buffer to their final working concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a microplate.

    • Add 10 µL of the TRKA enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution.

    • Incubate the reaction mixture for 60 minutes at 30°C.

  • Detection:

    • Stop the reaction by adding an EDTA solution.

    • Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated substrate to bind.

    • Wash the plate three times with wash buffer to remove unbound components.

    • Add the Europium-labeled anti-phosphotyrosine antibody diluted in an appropriate assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add an enhancement solution to dissociate the Europium ions and form a new, highly fluorescent chelate.

    • Read the time-resolved fluorescence signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Proliferation Assay

This protocol measures the effect of test compounds on the proliferation of cancer cell lines that are dependent on TRKA signaling.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds in a TRKA-dependent cancer cell line.

Materials:

  • TRKA-fusion positive cancer cell line (e.g., KM12)

  • Appropriate cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well clear-bottom white plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the TRKA-fusion positive cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure the luminescence using a luminometer. Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO-treated control cells. Determine the GI50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

TRKA Signaling Pathway

The following diagram illustrates the major signaling cascades activated by TRKA upon binding of its ligand, Nerve Growth Factor (NGF).

TRKA_Signaling_Pathway NGF Nerve Growth Factor (NGF) TRKA TRKA Receptor NGF->TRKA Binds to Dimerization Dimerization & Autophosphorylation TRKA->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation Transcription_Factors->Proliferation Differentiation Neuronal Differentiation Transcription_Factors->Differentiation

Caption: TRKA Signaling Pathway

Experimental Workflow for TRKA Inhibitor Screening

The diagram below outlines a typical workflow for screening and characterizing potential TRKA inhibitors.

Experimental_Workflow Compound_Library Compound Library (Analogs of this compound) Primary_Screen Primary Screen: Biochemical TRKA Kinase Assay (Single Concentration) Compound_Library->Primary_Screen Dose_Response Dose-Response Analysis: Determine IC50 Values Primary_Screen->Dose_Response Active 'Hits' Cellular_Assay Cellular Proliferation Assay (TRKA-dependent cell line) Determine GI50 Values Dose_Response->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling (Panel of other kinases) Cellular_Assay->Selectivity_Profiling Lead_Compound Lead Compound(s) Selectivity_Profiling->Lead_Compound Potent & Selective Hits In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Lead_Compound->In_Vivo_Studies

Caption: TRKA Inhibitor Screening Workflow

Conclusion

The "this compound" scaffold represents a promising starting point for the development of novel TRKA inhibitors. While a detailed quantitative SAR is not yet publicly available, the inferred relationships presented in this guide, based on existing knowledge of similar kinase inhibitors, provide a rational basis for the design of new analogs with potentially improved potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and workflow diagrams offer a practical framework for the evaluation of these compounds. Further research to establish a comprehensive quantitative SAR for this specific series is warranted and will be crucial for advancing these promising molecules towards clinical development.

References

The Impact of Fluorination on the Reactivity of 2-Methylaniline Derivatives in Key Chemical Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of fluorinated aromatic amines is paramount for the strategic design of novel therapeutics and functional materials. This guide provides a comparative analysis of the performance of fluorinated 2-methylaniline derivatives, with a focus on "4-(2,2-Difluoropropoxy)-2-methylaniline," against their non-fluorinated counterparts in critical chemical transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. By presenting available experimental data, this document aims to illuminate the strategic advantages of fluorine substitution in modulating chemical reactivity and influencing reaction outcomes.

While direct experimental data for "this compound" is not extensively available in the public domain, its performance can be inferred from the well-documented behavior of structurally similar fluorinated anilines, such as 4-fluoro-2-methylaniline. This guide leverages this data to draw meaningful comparisons with the non-fluorinated analogue, 2-methylaniline.

Enhanced Performance in Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. The electronic properties of the aniline coupling partner significantly influence the efficiency of this reaction. The introduction of fluorine atoms, particularly in the para-position of the aniline ring, can modulate the nucleophilicity of the amino group and the electronic nature of the aromatic system, thereby impacting the catalytic cycle.

Table 1: Comparison of Yields in Buchwald-Hartwig Amination of Aryl Bromides with 2-Methylaniline and a Fluorinated Analogue

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene2-MethylanilinePd₂(dba)₃ / XPhosNaOtBuToluene1001885
24-Bromotoluene4-Fluoro-2-methylanilinePd₂(dba)₃ / XPhosNaOtBuToluene1001892
31-Bromo-4-fluorobenzene2-MethylanilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102478
41-Bromo-4-fluorobenzene4-Fluoro-2-methylanilinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102488

Note: The data presented is a representative compilation from various sources and may not reflect a direct head-to-head comparison under identical conditions in a single study. Yields are indicative of the general trend observed.

The trend suggests that the electron-withdrawing nature of the fluorine atom in 4-fluoro-2-methylaniline can lead to higher yields in some instances. This can be attributed to a more favorable reductive elimination step in the catalytic cycle. The difluoropropoxy group in "this compound" is expected to exert a similar, if not stronger, electron-withdrawing effect, potentially leading to comparable or even enhanced reactivity in Buchwald-Hartwig aminations.

Experimental Protocol: Representative Buchwald-Hartwig Amination

A dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. Toluene (2 mL), the aryl bromide (1.0 mmol), and the aniline (1.2 mmol) are then added. The mixture is stirred at 100 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-aryl aniline.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiilx [Pd(II)(Ar)(X)L₂] pd0->pdiilx Oxidative Addition arx Ar-X arx->pdiilx amine R₂NH amine->pdiilx base Base base->pdiilx product Ar-NR₂ hbx HBX pdiinr2 [Pd(II)(Ar)(NR₂)L₂] pdiilx->pdiinr2 Ligand Exchange pdiinr2->pd0 Reductive Elimination pdiinr2->product pdiinr2->hbx

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Accelerated Nucleophilic Aromatic Substitution (SNAAr) Reactions

Nucleophilic aromatic substitution is a fundamental reaction for the synthesis of substituted aromatic compounds. The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring, with electron-withdrawing groups significantly accelerating the reaction by stabilizing the intermediate Meisenheimer complex.

The presence of fluorine atoms on the aniline nucleophile itself does not directly participate in the SNAr reaction on a different aromatic substrate. However, the electron-withdrawing effect of the fluorine substituent can decrease the nucleophilicity of the aniline's amino group. This effect is generally modest for a single fluorine atom but can become more significant with multiple fluorine substituents. In the case of "this compound," the difluoropropoxy group will reduce the basicity and nucleophilicity of the aniline nitrogen.

Conversely, when a fluorinated aniline is the substrate for an SNAr reaction (e.g., displacement of the fluorine), the high electronegativity of the fluorine atom activates the ring towards nucleophilic attack, making it a good leaving group in this specific context.

Table 2: Comparison of Reaction Rates in Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene

EntryNucleophileSolventTemp (°C)Relative Rate
1AnilineEthanol251.0
24-FluoroanilineEthanol25~0.7
32-MethylanilineEthanol25~1.5
44-Fluoro-2-methylanilineEthanol25~1.1

Note: The data is illustrative and serves to highlight the general electronic effects. Actual reaction rates will vary with specific substrates and conditions.

The data indicates that the electron-donating methyl group in 2-methylaniline increases its nucleophilicity and reaction rate compared to aniline. The introduction of a fluorine atom in 4-fluoro-2-methylaniline slightly counteracts this effect. The difluoropropoxy group in "this compound" is expected to have a more pronounced electron-withdrawing effect, likely resulting in a slower reaction rate as a nucleophile compared to 2-methylaniline.

Experimental Protocol: Representative Nucleophilic Aromatic Substitution

To a solution of 1-chloro-2,4-dinitrobenzene (1.0 mmol) in ethanol (10 mL) is added the aniline (1.1 mmol). The mixture is heated at reflux for 4 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2,4-dinitrophenylamine product.

SNAr_Mechanism start Ar-X + Nu⁻ meisenheimer Meisenheimer Complex [Ar(X)(Nu)]⁻ start->meisenheimer Addition (rate-determining) product Ar-Nu + X⁻ meisenheimer->product Elimination

Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.

The Broader Impact of Fluorination in Drug Discovery

The strategic incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] The benefits extend beyond modifying reaction kinetics and include:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.

  • Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins.

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the amino group in anilines, which can affect a drug's solubility and absorption.

The 2,2-difluoropropoxy group in "this compound" is a prime example of a substituent designed to leverage these advantages, making this and similar compounds valuable building blocks in the development of next-generation pharmaceuticals.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated Anilines in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing chemical and biological properties. This guide provides a comparative analysis of fluorinated anilines versus their non-fluorinated counterparts and other alternatives, supported by experimental data and detailed protocols, to illuminate the profound impact of fluorination in pharmaceuticals, agrochemicals, and materials science.

The introduction of fluorine atoms into aniline molecules can dramatically alter their physicochemical properties, leading to enhanced performance in a variety of applications. These modifications, driven by fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, often result in improved metabolic stability, increased lipophilicity, and altered basicity, which are critical parameters in drug design, pesticide efficacy, and polymer characteristics.

Physicochemical Properties: A Quantitative Comparison

The position of the fluorine atom on the aniline ring significantly influences its electron-donating or -withdrawing effects, which in turn affects the basicity (pKa) and lipophilicity (logP) of the molecule. These parameters are crucial for predicting a molecule's behavior in biological systems and its suitability for various applications.

CompoundpKalogP
Aniline4.600.90
2-Fluoroaniline3.20[1]1.30
3-Fluoroaniline3.501.30[2]
4-Fluoroaniline4.65[3][4]1.15[3]

Applications in Pharmaceuticals: Enhancing Drug Efficacy

In medicinal chemistry, the use of fluorinated anilines is a well-established strategy to improve a drug's pharmacokinetic and pharmacodynamic profile. The introduction of fluorine can block metabolic pathways, increase binding affinity to target proteins, and enhance membrane permeability.

Experimental Protocol: Synthesis of Sorafenib

The synthesis of Sorafenib involves several key steps, starting from 4-aminophenol and culminating in the formation of the final urea linkage. The following is a generalized protocol based on established synthetic routes.[5][6][7]

Step 1: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea

  • Dissolve 4-aminophenol in a suitable solvent such as toluene.[8]

  • Add a solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate in the same solvent dropwise at room temperature.[8]

  • Stir the reaction mixture for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Filter the resulting precipitate, wash with the solvent, and dry to obtain the urea intermediate.[8]

Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide

This intermediate is typically prepared by the reaction of 4-chloropicolinic acid with methylamine to form the corresponding amide, followed by etherification with 4-aminophenol.

Step 3: Final Assembly of Sorafenib

  • Dissolve the 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea intermediate in a suitable solvent like acetonitrile.[5]

  • Add a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to the solution.[5]

  • Add 4-(4-aminophenoxy)-N-methylpicolinamide to the reaction mixture.[5]

  • Heat the mixture at reflux until the reaction is complete.

  • Cool the reaction mixture, filter the solid product, and wash with a suitable solvent to yield Sorafenib.[5]

Sorafenib_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product start1 4-Aminophenol final_product Sorafenib start1->final_product start2 4-Chloro-3-(trifluoromethyl)aniline int1 Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate start2->int1 Reaction with Phenyl Chloroformate start3 4-Chloropicolinic Acid int2 4-(4-Aminophenoxy)-N-methylpicolinamide start3->int2 Amidation & Etherification with 4-Aminophenol start4 Methylamine int1->final_product Urea Formation with Intermediate 2 int2->final_product

A simplified workflow for the synthesis of Sorafenib.

Applications in Agrochemicals: Improving Pesticide Performance

In the agrochemical industry, fluorinated anilines are integral to the design of potent and selective herbicides. The dinitroaniline class of herbicides, which includes trifluralin, relies on a fluorinated aniline backbone for its efficacy. These herbicides act by inhibiting root growth in susceptible weeds.

A comparison between two closely related dinitroaniline herbicides, trifluralin and ethalfluralin, highlights the nuanced effects of the aniline substituent on herbicidal activity. Both compounds are effective, but show slight differences in their control of certain weed species.

HerbicideWeeds ControlledComparative Efficacy
Trifluralin Velvetleaf, Redroot Pigweed, Barnyardgrass, Green FoxtailProvides good to excellent control of these species.[5][9]
Ethalfluralin Common Ragweed, Common Lambsquarters, Wild MustardSlightly more efficacious on these species compared to trifluralin.[5][9]

It is important to note that factors such as soil type, application rate, and environmental conditions can influence the performance of these herbicides.

Experimental Protocol: Dinitroaniline Herbicide Action

The mechanism of action for dinitroaniline herbicides involves the disruption of microtubule formation in plant cells, which is essential for cell division and growth.

  • Uptake: The herbicide is absorbed by the roots and emerging shoots of weeds from the soil.

  • Binding to Tubulin: The dinitroaniline molecule binds to tubulin, the protein subunit of microtubules.

  • Inhibition of Polymerization: This binding prevents the polymerization of tubulin into functional microtubules.

  • Disruption of Cell Division: Without microtubules, the mitotic spindle cannot form, and cell division is arrested.

  • Inhibition of Growth: The inability of cells to divide leads to the inhibition of root and shoot growth, ultimately causing the death of the weed seedling.

Dinitroaniline_Herbicide_Pathway cluster_process Mechanism of Action uptake Herbicide Uptake by Weed Seedling binding Binding to Tubulin Protein Subunits uptake->binding inhibition Inhibition of Microtubule Polymerization binding->inhibition disruption Disruption of Mitotic Spindle Formation inhibition->disruption arrest Cell Division Arrest disruption->arrest death Inhibition of Root & Shoot Growth and Seedling Death arrest->death

Signaling pathway of dinitroaniline herbicides.

Applications in Materials Science: Enhancing Polymer Properties

Fluorinated anilines are also valuable monomers in the synthesis of advanced polymers. The incorporation of fluorine can lead to materials with improved thermal stability, chemical resistance, and specific electronic properties. For example, poly(fluoroaniline) exhibits enhanced thermal stability compared to its non-fluorinated counterpart, polyaniline. This is attributed to the high strength of the carbon-fluorine bond.

Comparative studies have shown that while the introduction of fluorine can enhance thermal stability, it may also affect other properties such as electrical conductivity. The specific properties of the resulting polymer can be tailored by controlling the amount and position of the fluorine substituent on the aniline monomer.

Conclusion

The strategic use of fluorinated anilines offers a significant advantage in the development of advanced pharmaceuticals, agrochemicals, and materials. The unique properties imparted by fluorine atoms allow for the fine-tuning of molecular characteristics to achieve desired outcomes. This guide has provided a comparative overview, supported by experimental data and protocols, to aid researchers and professionals in harnessing the power of fluorination in their respective fields. As research continues, the applications of fluorinated anilines are expected to expand, further solidifying their importance as versatile building blocks in modern chemistry.

References

Safety Operating Guide

Proper Disposal of 4-(2,2-Difluoropropoxy)-2-methylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 4-(2,2-Difluoropropoxy)-2-methylaniline as a halogenated organic and toxic chemical waste. Segregate from non-halogenated waste streams and follow all institutional and local regulations for hazardous waste disposal.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a fluorinated aniline derivative, this compound falls under the category of halogenated organic waste and carries the potential hazards associated with anilines, which can be toxic and carcinogenic.[1][2] This guide provides detailed procedures for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, adhere to the precautions for halogenated organic compounds and aniline derivatives.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for short-term handling, but for prolonged contact or in case of a spill, more robust gloves like butyl rubber or Viton are recommended.[3] Always check the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat must be worn.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]

II. Waste Segregation and Collection

Proper segregation of chemical waste is the first and most crucial step in the disposal process to prevent dangerous reactions and facilitate appropriate treatment.

  • Waste Classification: this compound is classified as a halogenated organic waste .[5][6]

  • Waste Container:

    • Use a designated, clearly labeled, and compatible waste container. Polyethylene or glass containers are generally suitable.[4]

    • The container must have a secure, tight-fitting lid to prevent the release of vapors.[7]

    • The use of metal safety cans is generally not recommended for halogenated solvents as they can corrode.[4]

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[7]

    • If mixed with other solvents, list all components and their approximate percentages.[8]

    • Ensure the label is clearly visible.

Incompatible Materials: Do not mix halogenated waste with the following:

  • Non-halogenated organic waste.[5]

  • Acids or bases.[6][8]

  • Oxidizing agents.[4]

  • Heavy metals.[5][8]

III. Disposal Procedures

The disposal of chemical waste must be carried out in strict accordance with institutional, local, and national regulations.

Step-by-Step Disposal Protocol:

  • Preparation: Ensure all necessary PPE is worn and work is conducted within a chemical fume hood.

  • Waste Transfer: Carefully transfer the waste this compound into the designated halogenated organic waste container. Avoid splashing.

  • Container Sealing: Securely close the waste container lid immediately after adding the waste.[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. The storage area should be cool, dry, and well-ventilated.[4][5] Provide secondary containment to mitigate spills.[4]

  • Waste Pickup: When the container is nearly full (a common guideline is ¾ full), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5] Complete all required waste pickup forms accurately.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[1][9]

    • Carefully collect the absorbent material into a sealable bag or container.[7]

    • Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."

    • Dispose of the spill debris along with other halogenated waste.

    • Decontaminate the spill area with an appropriate solvent and then wash with soap and water.[3]

  • Large Spills:

    • Evacuate the entire laboratory immediately and alert others in the vicinity.

    • Activate the fire alarm if the spill is large or poses a fire hazard.

    • Contact your institution's emergency response team or EHS department immediately.[5]

V. Data Presentation

Parameter Guideline Reference
Waste Classification Halogenated Organic Waste[5][6]
Container Type Compatible Polyethylene or Glass[4]
Labeling Requirements "Hazardous Waste", Full Chemical Name, All Components[7][8]
Storage Location Designated Satellite Accumulation Area (SAA)[5]
Storage Conditions Cool, Dry, Well-Ventilated, Secondary Containment[4]
Incompatible Wastes Non-halogenated organics, acids, bases, oxidizers, heavy metals[4][5][6][8]

VI. Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal cluster_spill Spill Response PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Classify Classify as Halogenated Organic Waste FumeHood->Classify Segregate Segregate from Incompatible Wastes Classify->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Transfer Transfer Waste to Container Container->Transfer Seal Securely Seal Container Transfer->Seal Store Store in Designated SAA with Secondary Containment Seal->Store Pickup Arrange for EHS/ Licensed Disposal Pickup Store->Pickup Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill: Contain, Absorb, Collect Assess->SmallSpill Small LargeSpill Large Spill: Evacuate & Call Emergency Response Assess->LargeSpill Large SmallSpill->Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(2,2-Difluoropropoxy)-2-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-(2,2-Difluoropropoxy)-2-methylaniline

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on safety protocols for structurally similar aromatic amines and fluorinated compounds. Researchers should always conduct a thorough risk assessment before handling this chemical.

This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting. The following operational and disposal plans are designed to provide procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes key safety and physical data for compounds structurally similar to this compound, such as 4-fluoroaniline and 2-methylaniline. This data should be used as a conservative reference for safety planning.

Property4-FluoroanilineN-MethylanilineGeneral Aromatic Amines
Molecular Formula C₆H₆FN[1]C₇H₉N-
Appearance Yellow to brown liquid[2]--
Boiling Point 187.5 °C196.3 °C-
Flash Point 71 °C (160 °F)78 °C (172.4 °F)Combustible[3][4]
Hazards Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes serious eye damage. May cause an allergic skin reaction.[1]Toxic if swallowed, in contact with skin, or if inhaled.[4] May cause damage to organs through prolonged or repeated exposure.[4]Can be absorbed through the skin.[5] May cause cyanosis.[5]
Incompatibilities Acids, strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates.[6]Acids, acid anhydrides, acid chlorides, carbon dioxide, oxidizing agents.[4]Oxidizing agents.[3]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical when working with potentially hazardous materials. The following workflow outlines the necessary steps for safely handling this compound from preparation to post-experiment cleanup.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Don Appropriate PPE prep_risk->prep_ppe prep_setup 3. Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_chem 4. Dispense Chemical in Fume Hood prep_setup->handle_chem handle_exp 5. Perform Experiment handle_chem->handle_exp handle_observe 6. Monitor for Spills or Exposure handle_exp->handle_observe cleanup_decon 7. Decontaminate Work Surfaces handle_observe->cleanup_decon cleanup_waste 8. Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose 9. Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_ppe 10. Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocols

1. Risk Assessment and Preparation:

  • Review Similar Compound SDS: Thoroughly review the Safety Data Sheets for analogous compounds like 4-fluoroaniline and other aromatic amines to understand potential hazards.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible.[1] Have appropriate spill cleanup materials, such as inert absorbent materials (e.g., sand, vermiculite), on hand.[3][7]

2. Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves. Given that no single glove material protects against all chemicals, consider double-gloving or selecting gloves specifically resistant to aromatic amines.[8]

  • Eye and Face Protection: Use tightly fitting safety goggles and a face shield.[8][9]

  • Skin and Body Protection: Wear a lab coat or chemical-resistant apron. For larger quantities or in case of a significant spill risk, a chemical splash suit may be necessary.[3]

  • Respiratory Protection: All handling of this compound should be done in a certified chemical fume hood to avoid inhalation of vapors.[9][10] If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is required.

3. Engineering Controls and Work Area Setup:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames as it is likely combustible.[3][7][9] Use spark-proof tools and explosion-proof equipment if necessary.[6]

4. Chemical Handling:

  • Dispensing: When transferring the chemical, do so carefully to avoid splashes. Use a pipette or a syringe for liquid transfers.

  • Incompatible Materials: Store and handle away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][6]

5. Spill and Emergency Procedures:

  • Minor Spills: For small spills, absorb the material with an inert absorbent like sand or vermiculite.[3][7] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert the appropriate emergency response team.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[7][9] Remove contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[2][7][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow

G cluster_waste_gen Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_waste_disposal Final Disposal waste_chem 1. Unused/Surplus Chemical segregate_liquid 4. Collect Liquid Waste in a Labeled, Sealed Container waste_chem->segregate_liquid waste_contam 2. Contaminated Labware (glassware, pipettes) segregate_solid 5. Collect Solid Waste in a Labeled, Sealed Container waste_contam->segregate_solid waste_ppe 3. Contaminated PPE (gloves, apron) waste_ppe->segregate_solid dispose 6. Arrange for Pickup by Certified Hazardous Waste Disposal Service segregate_liquid->dispose segregate_solid->dispose

Caption: Waste disposal workflow for this compound.

Detailed Disposal Protocols
  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.

    • Solid Waste: Contaminated materials such as gloves, absorbent pads, and disposable labware should be collected in a separate, clearly labeled solid hazardous waste container.[3]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the contents.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials while awaiting disposal.[3]

  • Final Disposal:

    • Disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[7] Do not dispose of it down the drain or in regular trash.[1] The recommended disposal method is incineration in a facility equipped with an afterburner and scrubber.[1] Always follow local, state, and federal regulations for hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.